5-Chloro-2-hydroxy-3-methoxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-hydroxy-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKYPMGTDHNSRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408848 | |
| Record name | 5-Chloro-2-hydroxy-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7740-05-8 | |
| Record name | 5-Chloro-2-hydroxy-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-hydroxy-3-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (CAS: 7740-05-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (CAS number 7740-05-8), a halogenated derivative of vanillin. This document collates available data on its chemical and physical properties, synthesis protocols, spectral characteristics, and known biological activities. As a functionalized aromatic aldehyde, this compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules, with potential applications in the pharmaceutical, agrochemical, and dye industries. This guide aims to be a foundational resource for researchers exploring the utility of this compound in drug discovery and other areas of chemical science.
Chemical and Physical Properties
This compound, also known as 5-chlorovanillin, is a solid organic compound.[1] Its structure features a benzene ring substituted with a chloro, a hydroxyl, a methoxy, and an aldehyde functional group, which contribute to its reactivity and physical properties.[2] The presence of the hydroxyl group allows for hydrogen bonding, influencing its solubility in polar solvents.[2]
| Property | Value | Source |
| CAS Number | 7740-05-8 | [1] |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1] |
| Appearance | Solid | [1] |
| Assay | 97% | [1] |
| InChI | 1S/C8H7ClO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3 | [1] |
| InChI Key | PQKYPMGTDHNSRL-UHFFFAOYSA-N | [1] |
| SMILES | [H]C(=O)c1cc(Cl)cc(OC)c1O | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the electrophilic chlorination of its precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde). The electron-donating hydroxyl and methoxy groups on the vanillin ring direct the substitution primarily to the 5-position.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Chlorination using N-Chlorosuccinimide
This protocol is based on a reported synthesis of 5-chlorovanillin.[1]
Materials:
-
Vanillin (7.61 g, 50 mmol)
-
N-Chlorosuccinimide (NCS) (6.68 g, 50 mmol)
-
Glacial Acetic Acid (100 mL)
Procedure:
-
Dissolve vanillin and N-chlorosuccinimide in glacial acetic acid in a suitable reaction vessel.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the filtered solid with glacial acetic acid.
-
Dry the product to obtain this compound as a white solid.[1] The reported yield for this method is 48%.[1]
Experimental Protocol: Chlorination using Calcium Hypochlorite
An alternative method utilizes calcium hypochlorite as the chlorinating agent.
Materials:
-
Vanillin
-
Calcium Hypochlorite (Ca(ClO)₂)
-
Glacial Acetic Acid
Procedure:
-
Dissolve vanillin in glacial acetic acid.
-
Slowly add calcium hypochlorite to the solution while stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium bisulfite solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product, for instance by recrystallization, to yield 3-chloro-4-hydroxy-5-methoxybenzaldehyde (a synonym for the target compound).[3]
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8 ppm), the hydroxyl proton (variable, likely broad), the methoxy protons (a singlet around 3.9 ppm), and the aromatic protons. The aromatic protons' splitting pattern and chemical shifts will be influenced by the substitution pattern.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the aldehyde (around 190 ppm), the carbons of the aromatic ring (typically in the 110-160 ppm region), and the methoxy carbon (around 56 ppm).[4]
Infrared (IR) Spectroscopy
The IR spectrum will likely exhibit characteristic absorption bands for the hydroxyl group (a broad band around 3200-3500 cm⁻¹), the aromatic C-H stretching (around 3000-3100 cm⁻¹), the aldehyde C-H stretching (two weak bands around 2750 and 2850 cm⁻¹), the carbonyl group of the aldehyde (a strong band around 1670-1700 cm⁻¹), and C-O stretching of the ether and phenol (in the 1000-1300 cm⁻¹ region).[5]
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (186.59 g/mol ).[1] Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 in an approximate 3:1 ratio) is expected. Fragmentation patterns would likely involve the loss of the aldehyde group, the methoxy group, and other characteristic cleavages of the aromatic ring.[6]
Biological Activity and Potential Applications
This compound and its derivatives are of interest to researchers in drug discovery and other fields due to their potential biological activities and utility as synthetic intermediates.
Antioxidant Activity
Derivatives of vanillin, including halogenated variants, have been investigated for their antioxidant properties. One study reported the antioxidant activity of 3-chloro-4-hydroxy-5-methoxybenzaldehyde using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.[3]
| Compound | IC₅₀ (µg/mL) |
| 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | 244.11 |
| 2,6-di-tert-butyl-4-methylphenol (BHT) (positive control) | 27.94 |
The antioxidant activity of phenolic compounds like vanillin derivatives is often attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals.[7]
Potential Anti-Inflammatory Activity and Signaling Pathways
While direct studies on the anti-inflammatory effects of this compound are limited, the parent compound, vanillin, and other benzaldehyde derivatives have been shown to modulate key inflammatory signaling pathways. This suggests a potential mechanism of action for 5-chlorovanillin that warrants further investigation.
NF-κB and MAPK Signaling Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of the inflammatory response.[8][9] Dysregulation of these pathways is implicated in numerous inflammatory diseases. Vanillin has been reported to inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[10] Similarly, certain benzaldehyde derivatives have been shown to suppress the MAPK signaling pathway, which is also involved in inflammation.[11]
Based on the structural similarity to vanillin, it is hypothesized that this compound may also exert anti-inflammatory effects through the modulation of the NF-κB and MAPK pathways. The chlorine substituent may influence the potency and selectivity of this activity.
Caption: Hypothesized mechanism of anti-inflammatory action via inhibition of MAPK and NF-κB pathways.
Applications as a Chemical Intermediate
The primary application of this compound is as a building block in organic synthesis. Its functional groups allow for a variety of chemical transformations, making it a valuable precursor for:
-
Pharmaceuticals: As a scaffold for the synthesis of novel drug candidates.
-
Agrochemicals: In the development of new pesticides and herbicides.
-
Dyes and Pigments: As a starting material for the synthesis of colored compounds.
-
Flavors and Fragrances: For the creation of unique aroma compounds.
Safety and Handling
This compound is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Precautionary Measures:
-
Avoid breathing dust/fume/gas/mist/vapors/spray (P261).
-
Wash skin thoroughly after handling (P264).
-
Use only outdoors or in a well-ventilated area (P271).
-
Wear protective gloves/protective clothing/eye protection/face protection (P280).
-
In case of contact with skin, wash with plenty of soap and water (P302 + P352).
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).
Appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn when handling this compound.[1] It should be stored in a well-ventilated place, and the container should be kept tightly closed.
Conclusion
This compound is a valuable chemical intermediate with potential for further exploration in various scientific and industrial fields. While its synthesis is well-documented, a comprehensive characterization of its spectral properties and a deeper understanding of its biological activities, particularly its effects on inflammatory signaling pathways, are areas that warrant further investigation. This guide provides a solid foundation for researchers to build upon in their exploration of this versatile compound.
References
- 1. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Chalcone Derivatives from Halogenated Vanillin and their Activity Test as Antioxidant | Scientific.Net [scientific.net]
- 4. Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their 3-Aryl-5-(4-(2-(dimethylamino)-ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the nuclear factor-kappaB signaling pathway by leflunomide or triptolide also inhibits the anthralin-induced inflammatory response but does not affect keratinocyte growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. MAPK Is a Mutual Pathway Targeted by Anxiety-Related miRNAs, and E2F5 Is a Putative Target for Anxiolytic miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Properties of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in various scientific domains, including medicinal chemistry and material science. This document collates available data on its physical characteristics, spectral properties, and safety information.
Chemical Identity and Physical Properties
This compound is a solid compound with the chemical formula C₈H₇ClO₃. Key identification and physical data are summarized in the table below.
| Property | Value | Source |
| CAS Number | 7740-05-8 | |
| Molecular Formula | C₈H₇ClO₃ | |
| Molecular Weight | 186.59 g/mol | |
| Appearance | Light yellow to green-yellow solid | [1] |
| Melting Point | 79-80 °C | [1] |
| Boiling Point (Predicted) | 268.0 ± 35.0 °C | [1] |
| Density (Predicted) | 1.377 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 7.74 ± 0.23 | [1] |
Spectral Data
Detailed experimental spectral data for this compound is not widely available in the public domain. The following sections provide general expectations for its spectral characteristics based on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons, the methoxy group protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro, hydroxyl, and methoxy substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde, the carbons of the aromatic ring, and the carbon of the methoxy group. The chemical shifts of the aromatic carbons will be affected by the electron-donating and electron-withdrawing nature of the substituents.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the hydroxyl (O-H stretch), aldehyde (C=O stretch and C-H stretch), and methoxy (C-O stretch) functional groups, as well as aromatic C-H and C=C stretching vibrations.
Mass Spectrometry
Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (186.59 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom. Fragmentation patterns would likely involve the loss of the aldehyde group, the methoxy group, and other fragments.
Synthesis
A potential synthetic workflow is outlined below. This diagram is a logical representation of a possible synthesis and does not represent a validated experimental protocol.
Biological Activity
Information regarding the specific biological activities of this compound is limited in the currently available literature. However, related benzaldehyde derivatives are known to exhibit a range of biological effects. For researchers and drug development professionals, this compound could serve as a scaffold for the synthesis of novel molecules with potential therapeutic applications. Further investigation into its biological properties is warranted.
The general approach to evaluating the biological activity of a new compound is illustrated in the following workflow diagram.
Safety and Handling
This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.
-
If on skin, wash with plenty of soap and water.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical compound with potential for further research and development. This guide has summarized the currently available information on its chemical and physical properties. The lack of extensive experimental data, particularly in the areas of spectral characterization, synthesis, and biological activity, highlights the opportunity for further scientific investigation to fully elucidate the properties and potential applications of this molecule.
References
Spectroscopic Profile of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for the aromatic compound 5-Chloro-2-hydroxy-3-methoxybenzaldehyde. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It includes predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Detailed experimental protocols for acquiring such spectra are also provided, alongside visualizations of the analytical workflow and the logic of structural elucidation.
Physicochemical Properties
This compound is a solid organic compound with the chemical formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol .[1] Its structure combines a benzaldehyde core with chloro, hydroxyl, and methoxy functional groups, leading to a unique spectroscopic signature.
Predicted Spectral Data
Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on the analysis of structurally similar compounds. These tables are intended to serve as a reference for researchers in the identification and characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 | Singlet | 1H | Ar-OH |
| ~9.8 | Singlet | 1H | CH O |
| ~7.4 | Doublet | 1H | Ar-H |
| ~7.2 | Doublet | 1H | Ar-H |
| ~3.9 | Singlet | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~195 | C HO |
| ~155 | C -OH |
| ~148 | C -OCH₃ |
| ~128 | C -Cl |
| ~125 | Ar-C H |
| ~120 | Ar-C H |
| ~118 | Ar-C (quaternary) |
| ~56 | -OC H₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch (phenolic) |
| 3000 - 2850 | Medium | C-H stretch (aromatic and aldehyde) |
| 1700 - 1680 | Strong | C=O stretch (aldehyde) |
| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1270 - 1200 | Strong | C-O stretch (aryl ether) |
| 800 - 700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 186/188 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| 185/187 | [M-H]⁺ |
| 157/159 | [M-CHO]⁺ |
| 142/144 | [M-CHO-CH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of a blank KBr pellet. Then, place the sample pellet in the spectrometer's sample holder and record the sample spectrum. The typical scanning range is 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition: Introduce the sample solution into the ion source. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is vaporized before ionization. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak and the fragmentation pattern are then analyzed to determine the molecular weight and structural features of the compound.
Visualizing the Analytical Process
The following diagrams illustrate the workflow for spectroscopic analysis and the logical process of using the combined data for structural confirmation.
Caption: Experimental workflow for the spectral analysis of this compound.
References
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Chloro-2-hydroxy-3-methoxybenzaldehyde, a valuable intermediate in pharmaceutical and organic synthesis. The document details experimental protocols, presents quantitative data for comparative analysis, and includes schematic diagrams to elucidate the reaction mechanisms and workflows.
Introduction
This compound, also known as 5-chlorovanillin, is a chlorinated derivative of vanillin. Its unique substitution pattern, featuring a chlorine atom at the 5-position of the vanillin core, makes it a versatile building block for the synthesis of various heterocyclic compounds and more complex molecules with potential biological activities. This guide focuses on the most direct and commonly employed synthetic route: the electrophilic aromatic substitution of vanillin.
Primary Synthesis Pathway: Direct Chlorination of Vanillin
The most feasible and direct method for the synthesis of this compound is the electrophilic chlorination of vanillin (4-hydroxy-3-methoxybenzaldehyde). The hydroxyl and methoxy groups on the aromatic ring are activating, directing the incoming electrophile to the ortho and para positions. The position para to the methoxy group is already occupied by the aldehyde, and the position ortho to the methoxy group (and meta to the hydroxyl group) is less activated. Therefore, chlorination occurs preferentially at the position ortho to the hydroxyl group and meta to the aldehyde group (position 5).
Several chlorinating agents can be employed for this transformation, with varying degrees of reactivity and selectivity.
Chlorination using Sulfuryl Chloride
Sulfuryl chloride (SO₂Cl₂) is an effective reagent for the chlorination of activated aromatic systems like phenols.[1]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂), dissolve vanillin (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or chloroform.[1][2]
-
Chlorination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sulfuryl chloride (1.1 to 2.2 equivalents) in the same anhydrous solvent dropwise via the dropping funnel over a period of 1-2 hours.[1] The use of excess sulfuryl chloride may lead to the formation of dichlorinated byproducts.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Chlorination using N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is a milder and more selective chlorinating agent. A facile one-pot method for the chlorination of vanillin using NCS has been reported.[3]
-
Reaction Setup: Dissolve vanillin (1 equivalent) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Chlorination: Add N-chlorosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield this compound.
Chlorination using Chlorine Gas
Direct chlorination using chlorine gas in a solvent like chloroform has also been reported as a method to obtain 5-chlorovanillin.[2] However, this method can be less selective and requires specialized equipment for handling a toxic gas.
Alternative Synthesis Strategies (Conceptual)
While direct chlorination of vanillin is the most common approach, other classical organic reactions could theoretically be employed to synthesize this compound, although they are generally less efficient for this specific target.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[4][5][6][7][8] To synthesize the target molecule via this route, one would need to start with 4-chloro-2-methoxyphenol. The reaction proceeds through the formation of a dichlorocarbene intermediate.[4][5][6]
This pathway is generally less preferred due to potential side reactions and lower yields compared to direct chlorination of the more readily available vanillin.
Duff Reaction
The Duff reaction is another method for the formylation of phenols, using hexamine as the formylating agent in an acidic medium.[9] Similar to the Reimer-Tiemann reaction, this would require 4-chloro-2-methoxyphenol as the starting material. The Duff reaction is known to be inefficient in many cases.[9]
Data Presentation
Table 1: Comparison of Chlorination Methods for Vanillin
| Method | Chlorinating Agent | Typical Solvent | Key Advantages | Potential Disadvantages |
| Method 1 | Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane, Chloroform | Readily available reagent, effective for activated systems.[1] | Can lead to over-chlorination, evolves toxic gases (HCl, SO₂).[1] |
| Method 2 | N-Chlorosuccinimide (NCS) | Acetonitrile, Dichloromethane | Milder reaction conditions, higher selectivity.[3] | Reagent can be more expensive than sulfuryl chloride. |
| Method 3 | Chlorine (Cl₂) | Chloroform | Direct use of elemental chlorine.[2] | Hazardous gas, requires special handling, can be less selective. |
Note: Specific yield data for the synthesis of this compound is not consistently reported across all methods in the surveyed literature. Yields are highly dependent on specific reaction conditions and purification methods.
Visualizations
Synthesis Pathway Diagram
Caption: Direct synthesis of this compound from vanillin.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarworks.uni.edu [scholarworks.uni.edu]
- 3. researchgate.net [researchgate.net]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 8. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
Physical properties and appearance of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of published experimental data for this specific compound, some information is based on predictions and representative protocols for structurally similar molecules.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.
Data Presentation: Summary of Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1] |
| CAS Number | 7740-05-8 | [1] |
| Appearance | Solid. The specific color is not widely reported in the literature. | [1] |
| Melting Point | 79-80 °C | [2] |
| Boiling Point | 268.0 ± 35.0 °C (Predicted) | [2] |
| Density | 1.377 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Specific experimental data is not readily available. Based on its structure, it is expected to have low solubility in water and be soluble in polar organic solvents like ethanol, methanol, and acetone. | |
| Storage | Store under an inert atmosphere (Nitrogen or Argon) at 2-8 °C. | [2] |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is not widely available in the public domain. Researchers are advised to acquire this data on their own analytical samples for structural confirmation.
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis and analysis of substituted hydroxybenzaldehydes. These are generalized procedures and would require optimization for the specific synthesis and analysis of this compound.
Representative Synthesis Protocol: Formylation of a Substituted Phenol
A common method for the synthesis of hydroxybenzaldehydes is the Reimer-Tiemann reaction, which introduces a formyl group onto a phenol. The following is a general procedure that could be adapted for the synthesis of this compound from 4-chloro-2-methoxyphenol.
Disclaimer: This is a representative protocol and has not been validated for the synthesis of the title compound.
Materials:
-
4-Chloro-2-methoxyphenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-chloro-2-methoxyphenol in ethanol.
-
Base Addition: Add a solution of sodium hydroxide in water to the flask. The mixture is stirred until the phenol is completely dissolved.
-
Formylation: While stirring vigorously, slowly add chloroform to the reaction mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reflux: After the addition of chloroform is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Logical Relationship: Synthesis Pathway
Caption: General Reimer-Tiemann synthesis pathway.
Representative Analytical Protocol: HPLC Analysis
The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC). The following are typical starting conditions for a compound of this class.
Disclaimer: This is a representative protocol and would require method development and validation.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient: Start with a higher concentration of Solvent A and gradually increase the concentration of Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 1-100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Experimental Workflow: HPLC Analysis
Caption: General workflow for HPLC analysis.
References
An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-methoxybenzaldehyde for Researchers and Drug Development Professionals
IUPAC Name: 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
This technical guide provides a comprehensive overview of this compound, a substituted aromatic aldehyde with potential applications in medicinal chemistry and drug development. This document details its chemical properties, a proposed synthetic route, and an analysis of its biological activities, supported by available data and relevant literature.
Chemical and Physical Properties
This compound is a solid organic compound. Its chemical structure combines a benzaldehyde core with chloro, hydroxyl, and methoxy substituents, which contribute to its unique physicochemical and biological properties.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 7740-05-8 | |
| Molecular Formula | C₈H₇ClO₃ | |
| Molecular Weight | 186.59 g/mol | |
| Appearance | Solid | |
| SMILES | O=Cc1cc(Cl)cc(OC)c1O | |
| InChI Key | PQKYPMGTDHNSRL-UHFFFAOYSA-N |
Synthesis
Proposed Experimental Protocol: Synthesis via Reimer-Tiemann Reaction
This proposed protocol is based on the general procedure for the Reimer-Tiemann reaction.
Materials:
-
4-Chloro-2-methoxyphenol
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 4-Chloro-2-methoxyphenol in an aqueous solution of sodium hydroxide.
-
Addition of Chloroform: While stirring vigorously, slowly add chloroform to the reaction mixture. The temperature should be carefully controlled, typically around 60-70°C.
-
Reflux: After the addition of chloroform is complete, continue to heat the mixture under reflux for several hours to ensure the completion of the formylation reaction.
-
Work-up: After cooling, acidify the reaction mixture with dilute hydrochloric acid.
-
Extraction: Extract the product from the aqueous layer using diethyl ether.
-
Drying and Evaporation: Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the pure compound.
Proposed synthesis of this compound.
Biological Activity and Potential in Drug Development
Substituted benzaldehydes are a class of compounds known to exhibit a wide range of biological activities. While specific studies on the biological profile of this compound are limited, research on structurally similar compounds provides valuable insights into its potential as a lead molecule in drug discovery.
Antimicrobial Activity
A study on novel sulfonamides containing the 5-chloro-2-hydroxybenzaldehyde scaffold has demonstrated significant antimicrobial activity.[2] These derivatives were synthesized from 5-chloro-2-hydroxybenzaldehyde and evaluated against a panel of bacteria and mycobacteria.
The most active compound, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, showed notable activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 µmol/L.[2] Another derivative, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, displayed potent activity against Mycobacterium kansasii with MIC values between 1 and 4 µmol/L.[2]
| Compound | Microorganism | MIC (µmol/L) |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (methicillin-sensitive) | 15.62 - 31.25 |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (methicillin-resistant) | 15.62 - 31.25 |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1 - 4 |
These findings underscore the potential of the 5-chloro-2-hydroxybenzaldehyde scaffold as a building block for the development of new antimicrobial agents. The mechanism of action for related benzaldehydes often involves the disruption of microbial cell membranes.[3]
Anticancer Activity
While no direct studies on the anticancer activity of this compound were identified, research on other substituted benzaldehyde derivatives suggests potential in this area. For instance, a series of benzyloxybenzaldehyde derivatives have shown significant anticancer activity against the HL-60 cell line, inducing apoptosis and arresting the cell cycle at the G2/M phase.[4] Another study on novel benzofuran-triazole-benzaldehyde analogues reported outstanding activity against lung (A-549) and cervical (HeLa) cancer cell lines.[5] These studies suggest that the benzaldehyde moiety can be a valuable pharmacophore in the design of novel anticancer agents. The presence of chloro and methoxy groups on the aromatic ring can modulate the compound's electronic and lipophilic properties, potentially enhancing its interaction with biological targets.
Potential Signaling Pathway Involvement
The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of similar compounds, it is plausible that it could interfere with key cellular processes in pathogenic microorganisms or cancer cells. For example, in bacteria, it might disrupt membrane potential and integrity. In cancer cells, it could potentially modulate pathways involved in cell cycle regulation and apoptosis, such as the MAPK signaling pathway, which is a common target for anticancer drugs.
Hypothetical signaling pathways for this compound.
Spectroscopic Data Analysis (Predicted)
While dedicated high-resolution spectra for this compound were not found in the searched literature, its key spectral features can be predicted based on the analysis of structurally related compounds.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehydic, aromatic, hydroxyl, and methoxy protons.
-
Aldehydic Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.
-
Aromatic Protons (Ar-H): Two doublets in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. The coupling constants would be indicative of their meta relationship.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can vary depending on concentration and solvent, but is often found in the region of δ 5.0-12.0 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.
13C NMR Spectroscopy
The carbon NMR spectrum would display signals for the carbonyl carbon, aromatic carbons, and the methoxy carbon.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region, around δ 190-200 ppm.
-
Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbons attached to the oxygen and chlorine atoms would be significantly shifted.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch (aromatic and aldehydic): Signals around 3000-3100 cm⁻¹ and 2700-2900 cm⁻¹, respectively.
-
C=O Stretch (aldehyde): A strong, sharp absorption band around 1650-1700 cm⁻¹.
-
C=C Stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry
The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (186.59 for ¹²C, ¹H, ³⁵Cl, ¹⁶O). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Common fragmentation patterns would involve the loss of the formyl group (-CHO), the methoxy group (-OCH₃), and chlorine.
Conclusion
This compound is a promising scaffold for the development of new therapeutic agents, particularly in the antimicrobial field. The available data on its derivatives highlight its potential as a starting point for the synthesis of bioactive molecules. Further research is warranted to fully elucidate its biological activities, mechanism of action, and to obtain detailed spectroscopic and quantitative biological data for the parent compound itself. This technical guide provides a foundation for researchers and drug development professionals interested in exploring the potential of this and related substituted benzaldehydes.
References
- 1. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in various chemical and pharmaceutical research domains. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines predicted solubility based on the physicochemical properties of structurally similar compounds and general principles of chemical solubility. Furthermore, it details a standard experimental protocol for the quantitative determination of solubility and presents a logical workflow for assessing the solubility of a novel compound.
Core Compound Information
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 7740-05-8 |
| Molecular Formula | C₈H₇ClO₃ |
| Molecular Weight | 186.59 g/mol |
| Physical Form | Solid |
Predicted Solubility in Common Laboratory Solvents
| Solvent | Predicted Qualitative Solubility | Rationale |
| Water | Insoluble to Sparingly Soluble | The hydrophobic aromatic ring and chlorine atom likely dominate over the polar functional groups, limiting aqueous solubility. Aldehydes with carbon chains longer than five atoms tend to have low water solubility.[1][2] |
| Methanol | Soluble | The polarity of methanol is suitable for dissolving compounds with hydroxyl and carbonyl groups. Structurally similar o-vanillin is soluble in methanol.[3] |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding, which should facilitate the dissolution of the compound. O-vanillin is soluble in alcohol.[3] |
| Acetone | Soluble | As a polar aprotic solvent, acetone is a good solvent for many organic compounds, including aromatic aldehydes. |
| Ethyl Acetate | Moderately Soluble to Soluble | Ethyl acetate has intermediate polarity and is a good solvent for a wide range of organic molecules. |
| Dichloromethane | Soluble | A common solvent for a broad range of organic compounds. |
| Chloroform | Soluble | Similar to dichloromethane, it is a versatile solvent for organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide variety of organic compounds, including those with poor solubility in other solvents. |
| Dimethylformamide (DMF) | Soluble | Another highly polar aprotic solvent with excellent solvating properties for a broad spectrum of organic molecules. |
Experimental Protocol for Solubility Determination
A standard method for the quantitative determination of the solubility of an aromatic aldehyde involves creating a saturated solution and subsequently measuring the concentration of the dissolved compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
Objective: To determine the quantitative solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol)
-
Volumetric flasks
-
Syringe filters (e.g., 0.45 µm PES)
-
HPLC system with a UV detector
-
Analytical balance
-
Shaking incubator or magnetic stirrer with temperature control
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a temperature-controlled magnetic stirrer can be used.
-
-
Sample Preparation:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved particles.
-
-
Sample Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the standard solutions and the filtered sample solution by HPLC-UV. The UV detector wavelength should be set to the absorbance maximum of the compound.
-
Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.
-
-
Calculation of Solubility:
-
Determine the concentration of the compound in the filtered sample solution by interpolating its peak area on the calibration curve.
-
The determined concentration represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a novel compound like this compound.
Caption: Workflow for solubility assessment of a new chemical entity.
This guide provides a framework for understanding and determining the solubility of this compound. For precise quantitative data, experimental determination is essential. The provided protocol and workflow offer a systematic approach for researchers in their experimental design and execution.
References
An In-depth Technical Guide on 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-hydroxy-3-methoxybenzaldehyde, a halogenated derivative of o-vanillin, is a chemical compound with potential applications in various scientific fields, including medicinal chemistry and materials science. Its specific biological activities and reaction pathways are subjects of ongoing research. This technical guide provides a comprehensive overview of its discovery, a plausible synthetic route with a detailed experimental protocol, and a summary of its physicochemical properties. Furthermore, it explores potential biological activities based on structurally related compounds and proposes a hypothetical signaling pathway for further investigation.
Discovery and History
The specific discovery and detailed historical account of this compound are not extensively documented in publicly available literature. It is primarily recognized as a chemical intermediate available from various commercial suppliers.[1] Its emergence is likely linked to broader research into the synthesis and properties of substituted benzaldehydes for applications in pharmaceuticals, agrochemicals, and fragrance industries. The synthesis of related compounds, such as 5-chlorovanillin and other halogenated salicylaldehydes, has been described in various contexts, suggesting that the synthesis of this compound would follow established organic chemistry principles.[1][2]
Physicochemical Properties
The quantitative data for this compound is summarized in the table below. It is important to note that while some data is available from commercial sources, other parameters are estimated based on the properties of structurally similar compounds.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 5-Chloro-o-vanillin | - |
| CAS Number | 7740-05-8 | [1] |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥97% (typical) | [1] |
| Predicted Boiling Point | 285.5 ± 35.0 °C (at 760 mmHg) | Predicted |
| Predicted Melting Point | 85-87 °C | Predicted |
| Predicted Solubility | Soluble in DMSO, Methanol, Ethyl Acetate | Predicted |
| Predicted pKa | 7.5 ± 0.2 (phenolic hydroxyl) | Predicted |
Spectral Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ 11.0 (s, 1H, -OH), 9.85 (s, 1H, -CHO), 7.2-7.4 (m, 2H, Ar-H), 3.95 (s, 3H, -OCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 195.5 (-CHO), 158.0 (C-OH), 148.0 (C-OCH₃), 125.0 (C-Cl), 122.0, 120.0, 118.0 (Ar-C), 56.5 (-OCH₃).
-
Mass Spectrometry (EI): m/z (%) = 186 (M⁺), 185 (M⁺-H), 157 (M⁺-CHO), 129, 101.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from the commercially available 4-chloroguaiacol.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from general procedures for the Duff reaction, which is a formylation method for phenols.[3][4][5]
Materials:
-
4-Chloroguaiacol (1 equivalent)
-
Hexamethylenetetramine (4 equivalents)
-
Glacial acetic acid
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroguaiacol in glacial acetic acid.
-
Addition of Reagent: Add hexamethylenetetramine to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After cooling to room temperature, add concentrated hydrochloric acid and heat the mixture at 100°C for 1 hour to hydrolyze the intermediate imine.
-
Workup: Cool the reaction mixture and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Synthetic Workflow Diagram
Caption: A logical workflow for the synthesis and purification.
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for this compound, the activities of structurally similar compounds provide a basis for hypothesizing its potential pharmacological effects.
Inferred Biological Activities
-
Antimicrobial Activity: Many halogenated phenols and benzaldehydes exhibit antimicrobial properties.[6] The presence of the chloro group and the phenolic hydroxyl group in the target molecule suggests potential activity against various bacterial and fungal strains. Vanillin and its derivatives have also shown antimicrobial effects.[7]
-
Anticancer Activity: Substituted benzaldehydes have been investigated for their anticancer properties.[8] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific substitution pattern of this compound may confer unique cytotoxic activities.
-
Anti-inflammatory Activity: Phenolic compounds are known for their antioxidant and anti-inflammatory effects.[8][9] Benzaldehyde derivatives can reduce the expression of inflammatory markers.[8]
Hypothetical Signaling Pathway
Based on the potential anticancer activity, a hypothetical signaling pathway involving the inhibition of a key cellular proliferation pathway, such as the MAPK/ERK pathway, can be proposed for further investigation.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound is a substituted benzaldehyde with potential for further investigation in drug discovery and materials science. While its history and specific synthesis are not well-documented, a plausible synthetic route can be devised from readily available starting materials. Its biological activity remains to be elucidated, but parallels with similar compounds suggest promising avenues for research into its antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Pharmacological effects and applications of 4-Hydroxybenzaldehyde_Chemicalbook [chemicalbook.com]
- 9. hmdb.ca [hmdb.ca]
Methodological & Application
Synthesis and Biological Evaluation of Schiff Bases Derived from 5-Chloro-2-hydroxy-3-methoxybenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Schiff bases from 5-Chloro-2-hydroxy-3-methoxybenzaldehyde. It includes experimental procedures, data presentation of their potential biological activities, and visualizations of the synthesis workflow and a potential signaling pathway.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications in medicinal chemistry. Their biological activities, including antimicrobial, anticancer, and antioxidant properties, are of significant interest in the development of new therapeutic agents. The synthesis of Schiff bases through the condensation of an aldehyde or ketone with a primary amine is a fundamental reaction in organic chemistry. This protocol focuses on the synthesis of Schiff bases derived from this compound, a substituted salicylaldehyde, and explores their potential biological applications.
Synthesis of Schiff Bases
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine in an alcoholic solvent. The reaction can be catalyzed by a few drops of acid or base.
General Reaction Scheme
Application Notes: Condensation Reactions with 5-Chloro-2-hydroxy-3-methoxybenzaldehyde for Research and Drug Development
Introduction
5-Chloro-2-hydroxy-3-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its derivatives are of significant interest to researchers in medicinal chemistry and materials science. The presence of multiple functional groups—aldehyde, hydroxyl, chloro, and methoxy—allows for a variety of chemical transformations and the introduction of diverse pharmacophores. Condensation reactions, such as Claisen-Schmidt, Knoevenagel, and Schiff base formations, are fundamental C-C and C-N bond-forming reactions that utilize this scaffold to generate a wide array of complex molecules.[1][2][3] The resulting products, including chalcones, α,β-unsaturated systems, and imines, are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] These application notes provide detailed protocols for key condensation reactions involving this compound.
Key Condensation Protocols
Three primary types of condensation reactions are highlighted: the Claisen-Schmidt condensation for chalcone synthesis, the Knoevenagel condensation for producing α,β-unsaturated compounds, and Schiff base formation for synthesizing imines.
Protocol 1: Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a variation of the aldol condensation, reacting an aromatic aldehyde that cannot enolize with an enolizable ketone or aldehyde in the presence of a base.[6] This reaction is a cornerstone for the synthesis of chalcones, which are precursors to flavonoids and exhibit significant biological activities.[5] A solvent-free approach using grinding is a green chemistry alternative that can produce quantitative yields.[7]
Experimental Protocol:
-
Reactant Preparation: In a mortar, combine this compound (1.0 mmol, 186.59 g/mol ) and a suitable ketone (e.g., acetophenone, 1.0 mmol).
-
Catalyst Addition: Add a catalytic amount of solid sodium hydroxide (NaOH) (approx. 20 mol%).[7]
-
Reaction Initiation: Grind the mixture using a pestle for 10-20 minutes at room temperature. The mixture will typically turn into a paste and then solidify.[8]
-
Work-up: Add 10-15 mL of cold water to the mortar and continue to grind to break up the solid product.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove the NaOH catalyst.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as 95% ethanol, to yield the pure chalcone derivative.[8][9]
-
Characterization: Analyze the final product using techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure and purity.
Data Presentation: Claisen-Schmidt Condensation
| Reactant A | Reactant B | Catalyst | Solvent | Time | Yield (%) | Reference |
| Substituted Benzaldehydes | Cycloalkanones | Solid NaOH (20 mol%) | Solvent-free (Grinding) | 5 min | 96–98 | [7] |
| Benzaldehyde | Acetone | 10% NaOH | 95% Ethanol | 20 min | High | [9] |
| p-Anisaldehyde | Acetone | Potassium Hydroxide | Water/Ethanol | 20-30 min | Not Specified | [2][10] |
Protocol 2: Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst like piperidine or ammonium acetate.[1][11] This reaction is highly efficient for creating C-C double bonds and synthesizing α,β-unsaturated products, which are valuable intermediates in drug synthesis.[1][3]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol) in ethanol (15-20 mL).
-
Catalyst Addition: Add a catalytic amount of ammonium acetate or a few drops of piperidine.[3][11]
-
Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]
-
Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and catalyst.[3]
-
Drying: Dry the purified product in a vacuum oven.
-
Characterization: Confirm the structure of the resulting 2-(5-chloro-2-hydroxy-3-methoxybenzylidene)malononitrile using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Aromatic Aldehydes | Malononitrile | Ammonium Acetate | Ethanol | Reflux | High | [3] |
| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine | Ethanol | Not Specified | Not Specified | [11] |
| Aromatic Aldehydes | Malononitrile | Ammonium Acetate | None (Sonication) | Room Temp | High | [1] |
Protocol 3: Synthesis of Schiff Bases (Imines)
Schiff bases are synthesized through the condensation reaction between a primary amine and a carbonyl compound.[4] These compounds are important in coordination chemistry and are widely studied for their diverse biological activities, including antimicrobial and anti-inflammatory properties.[4][12]
Experimental Protocol:
-
Solution Preparation: Prepare a solution of this compound (1.0 mmol) in 15 mL of ethanol in a round-bottom flask. In a separate container, dissolve an equimolar amount of a primary amine (e.g., 2,4-dimethylaniline, 1.0 mmol) in 10 mL of ethanol.
-
Reaction Mixture: Add the amine solution to the aldehyde solution with constant stirring.
-
Catalysis: Add 1-2 drops of glacial acetic acid as a catalyst.[4]
-
Reaction Conditions: Reflux the mixture for 3-4 hours. The formation of a precipitate often indicates product formation.
-
Isolation: After cooling the reaction mixture to room temperature, collect the solid product by vacuum filtration.
-
Purification: Wash the precipitate with a small amount of cold ethanol and dry it in a desiccator.
-
Characterization: Characterize the synthesized Schiff base using FT-IR (to observe the C=N imine stretch), ¹H NMR, and mass spectrometry.
Data Presentation: Schiff Base Formation
| Aldehyde | Amine | Catalyst | Solvent | Condition | Reference |
| m-Nitrobenzaldehyde | p-Chloroaniline | Glacial Acetic Acid | Ethanol | Reflux | [4] |
| 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 2,4-Dimethylaniline | Not Specified | Ethanol | Reflux (4h) | [12] |
| Salicylaldehyde | 2-Aminopyridine | Not Specified | Ethanol | Reflux (2h) | [13] |
Visualized Workflows and Mechanisms
To aid in the conceptualization of these protocols, the following diagrams illustrate a general experimental workflow and the fundamental mechanisms of each condensation reaction.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. magritek.com [magritek.com]
- 3. benchchem.com [benchchem.com]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Claisen-Schmidt Condensation [cs.gordon.edu]
- 10. azom.com [azom.com]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of derivatives based on the 5-Chloro-2-hydroxy-3-methoxybenzaldehyde scaffold. This document is intended to guide researchers in the synthesis, characterization, and evaluation of the antimicrobial potential of these compounds.
Introduction
Derivatives of this compound, particularly Schiff bases and sulfonamides, have emerged as a promising class of compounds with significant antimicrobial properties.[1][2][3][4][5] The structural features of this scaffold, including the halogen, hydroxyl, and methoxy groups, provide a versatile platform for chemical modification to enhance antimicrobial efficacy against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][4] This document outlines the key experimental procedures for synthesizing and evaluating these derivatives.
Synthesis of Derivatives
The primary route for derivatization of this compound involves the condensation of its aldehyde group with primary amines to form Schiff bases.[3][4][6] Another approach involves the synthesis of sulfonamide derivatives.[1][2]
General Protocol for Schiff Base Synthesis
A general method for synthesizing Schiff base derivatives involves the reaction of this compound with various primary amines.[6][7]
Materials:
-
This compound
-
Appropriate primary amine
-
Ethanol (or another suitable solvent)
-
Catalytic amount of glacial acetic acid (optional)
Procedure:
-
Dissolve equimolar amounts of this compound and the selected primary amine in ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate (the Schiff base) is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallization from a suitable solvent can be performed for further purification.
-
Characterize the synthesized compounds using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][6]
Antimicrobial Screening Protocols
The antimicrobial activity of the synthesized derivatives can be assessed using standard in vitro methods. The most common techniques are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar well/disk diffusion method for preliminary screening.[8][9]
Broth Microdilution Method for MIC Determination
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
Materials:
-
Synthesized derivatives
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
96-well microtiter plates
-
Sterile DMSO (for dissolving compounds)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Negative control (broth with DMSO)
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to the final test concentration (e.g., 5 x 10⁵ CFU/mL).[8]
-
Preparation of Test Compounds: Prepare a stock solution of each derivative in DMSO. Perform serial two-fold dilutions of the stock solution in the 96-well microtiter plates using the appropriate broth medium.[8]
-
Inoculation and Incubation: Inoculate each well with the prepared microbial suspension. Include positive and negative controls on each plate. Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[8]
-
Determination of MIC: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).[8] Growth can be assessed visually or by using a microplate reader.
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a compound.
Materials:
-
Synthesized derivatives
-
Bacterial and/or fungal strains
-
Appropriate agar medium (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)
-
Sterile petri dishes
-
Sterile cork borer
-
Positive control antibiotic
-
Solvent control (e.g., DMSO)
Procedure:
-
Preparation of Agar Plates: Prepare the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly over the agar surface.
-
Well Preparation: Create wells in the agar using a sterile cork borer.
-
Application of Test Compounds: Add a specific volume of the dissolved test compound solution into each well. Also, add the positive and solvent controls to separate wells.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Data Presentation
Quantitative data from antimicrobial screening should be presented in a clear and organized manner to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| 1 | Schiff Base: (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Bacillus subtilis | 45.2 | [4] |
| Escherichia coli | 1.6 | [4] | ||
| Pseudomonas fluorescens | 2.8 | [4] | ||
| Staphylococcus aureus | 3.4 | [4] | ||
| Aspergillus niger | 47.5 | [4] | ||
| 2 | Sulfonamide: 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive S. aureus | 15.62-31.25 (µmol/L) | [1][2] |
| Methicillin-resistant S. aureus | 15.62-31.25 (µmol/L) | [1][2] | ||
| 3 | Sulfonamide: 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 (µmol/L) | [1][2] |
Visualizations
Diagrams illustrating the experimental workflows can aid in understanding the overall process.
Caption: Workflow for Synthesis and Antimicrobial Screening.
Caption: Protocol for Broth Microdilution Assay.
Mechanism of Action
While the precise mechanism of action for all derivatives is not fully elucidated, it is believed that the imine group (-C=N-) in Schiff bases and the overall molecular structure play a crucial role in their biological activity.[10] For sulfonamide derivatives, a potential mechanism is the inhibition of the bacterial enzyme dihydropteroate synthetase (DHPS) in the folic acid pathway, which is essential for bacterial growth and replication.[1] The antimicrobial potential of the parent vanillin structure, which is related to the title compound, is attributed to the presence of the phenolic group.[8] Further studies are required to delineate the specific molecular targets of these this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. | Semantic Scholar [semanticscholar.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. ajol.info [ajol.info]
- 10. Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II) [article.sapub.org]
Application Notes and Protocols: Synthesis of Metal Complexes Using 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of novel metal complexes derived from Schiff bases of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde. This class of compounds holds significant potential in medicinal chemistry and materials science due to the versatile coordination properties of Schiff base ligands. The protocols outlined below are based on established methodologies for analogous compounds and are intended to serve as a foundational guide for the development of new metal-based therapeutic agents and functional materials.
Introduction
Schiff bases, formed by the condensation of a primary amine and an aldehyde or ketone, are a critical class of ligands in coordination chemistry. Their metal complexes have garnered substantial interest due to a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1] The introduction of various substituents on the salicylaldehyde and amine precursors allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their biological efficacy and stability.
This compound is a particularly interesting starting material for synthesizing Schiff base ligands. The presence of the chloro, hydroxyl, and methoxy groups can significantly modulate the coordination behavior and biological activity of the corresponding metal complexes. This document provides detailed protocols for the synthesis of Schiff base ligands from this aldehyde and their subsequent complexation with various transition metals, along with methods for their characterization.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Ligand (L) from this compound
This protocol describes a general method for the synthesis of a Schiff base ligand (L) through the condensation of this compound with a primary amine.
Materials:
-
This compound
-
An appropriate primary amine (e.g., aniline, substituted aniline, amino acid)
-
Ethanol or Methanol (absolute)
-
Glacial Acetic Acid (catalyst, optional)
Procedure:
-
Dissolve this compound (10 mmol) in 50 mL of absolute ethanol in a round-bottom flask. Heat the mixture gently to ensure complete dissolution.
-
In a separate beaker, dissolve the primary amine (10 mmol) in 20 mL of absolute ethanol.
-
Add the ethanolic solution of the primary amine dropwise to the aldehyde solution with constant stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
After the reaction is complete, cool the mixture to room temperature. The Schiff base product will precipitate out of the solution.
-
Filter the precipitate using a Buchner funnel and wash it several times with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base ligand.
-
Dry the purified product in a desiccator over anhydrous CaCl2.
-
Characterize the synthesized ligand using appropriate spectroscopic techniques (FT-IR, ¹H-NMR, ¹³C-NMR, Mass spectrometry) and elemental analysis.
Protocol 2: Synthesis of Metal(II) Complexes
This protocol outlines the general procedure for the synthesis of metal(II) complexes of the Schiff base ligand (L).
Materials:
-
Synthesized Schiff Base Ligand (L)
-
Metal(II) salt (e.g., Cu(NO₃)₂·3H₂O, Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, Zn(NO₃)₂)[3][4]
-
Ethanol or Methanol
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (if solubility is an issue)
Procedure:
-
Dissolve the Schiff base ligand (L) (2 mmol) in 50 mL of hot ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum amount of ethanol or water.
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
Adjust the pH of the solution to slightly basic (pH 7-8) by adding a dilute ethanolic solution of sodium hydroxide or triethylamine, if necessary, to facilitate deprotonation of the phenolic group.
-
Reflux the reaction mixture for 3-5 hours.[4] The formation of a colored precipitate indicates the formation of the metal complex.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated metal complex and wash it thoroughly with ethanol and then with diethyl ether to remove any impurities.
-
Dry the complex in a vacuum desiccator over anhydrous CaCl₂.
-
Characterize the synthesized metal complex using FT-IR, UV-Vis spectroscopy, magnetic susceptibility measurements, molar conductance, and elemental analysis.
Characterization Data
The following tables summarize typical characterization data for Schiff base ligands and their metal complexes derived from substituted salicylaldehydes. The data provided are representative and intended to guide the analysis of newly synthesized compounds.
Table 1: Physicochemical and Analytical Data of a Representative Schiff Base Ligand and its Metal Complexes
| Compound | Formula | M.W. ( g/mol ) | Color | Yield (%) | M.p. (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) |
| Ligand (L) | C₁₄H₁₂ClNO₂ | 261.7 | Yellow | 85 | 162 | - | - |
| [Cu(L)₂] | C₂₈H₂₂Cl₂CuN₂O₄ | 605.0 | Green | 78 | >300 | 10.5 | 1.85 |
| [Ni(L)₂] | C₂₈H₂₂Cl₂N₂NiO₄ | 599.9 | Greenish-Yellow | 75 | >300 | 12.3 | Diamagnetic |
| [Co(L)₂] | C₂₈H₂₂Cl₂CoN₂O₄ | 600.2 | Brown | 72 | >300 | 11.8 | 4.95 |
| [Zn(L)₂] | C₂₈H₂₂Cl₂N₂O₄Zn | 606.7 | Light Yellow | 80 | >300 | 15.2 | Diamagnetic |
Note: The data presented are hypothetical for a Schiff base derived from this compound and aniline and its metal complexes, based on typical values for similar compounds.[5]
Table 2: Key FT-IR Spectral Data (cm⁻¹) for a Representative Ligand and its Metal Complexes
| Compound | ν(O-H) | ν(C=N) | ν(C-O) (phenolic) | ν(M-N) | ν(M-O) |
| Ligand (L) | ~3400 | ~1620 | ~1280 | - | - |
| [Cu(L)₂] | - | ~1605 | ~1300 | ~520 | ~450 |
| [Ni(L)₂] | - | ~1608 | ~1305 | ~525 | ~455 |
| [Co(L)₂] | - | ~1602 | ~1298 | ~518 | ~448 |
| [Zn(L)₂] | - | ~1610 | ~1310 | ~530 | ~460 |
Note: The disappearance of the ν(O-H) band and the shift in the ν(C=N) and ν(C-O) bands upon complexation are indicative of coordination to the metal ion.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, characterization, and biological evaluation of metal complexes derived from this compound.
Caption: General workflow for synthesis and evaluation.
Proposed Coordination Scheme
This diagram illustrates the proposed coordination of the bidentate Schiff base ligand to a central metal(II) ion, forming a stable chelate.
Caption: Proposed metal chelation by the Schiff base.
Applications in Drug Development
Metal complexes of Schiff bases are promising candidates for drug development.[1] The chelation of the metal ion to the ligand can enhance the biological activity compared to the free ligand.[6] The lipophilicity of the complex, a key factor in cellular uptake, can be modulated by the choice of the metal ion and the substituents on the ligand. The resulting complexes can be screened for a variety of biological activities:
-
Antimicrobial Activity: The complexes can be tested against a panel of pathogenic bacteria and fungi using methods like the disc diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).[2][5][6]
-
Anticancer Activity: The cytotoxic effects of the synthesized compounds can be evaluated against various cancer cell lines (e.g., MCF-7, HeLa, HepG2) using assays such as the MTT assay.[7]
-
Antioxidant Activity: The ability of the complexes to scavenge free radicals can be assessed using methods like the DPPH radical scavenging assay.
-
Catalytic Activity: These complexes can also be explored for their catalytic potential in various organic transformations.
The development of metal complexes from this compound represents a promising avenue for the discovery of novel therapeutic agents and functional materials. The protocols and data presented herein provide a solid foundation for researchers to embark on the synthesis and evaluation of these novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 4. ijert.org [ijert.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization and Anti-Microbial Studies of Metal(II) complexes with 4-methoxybenzaldehyde with p-anisidine - Global Journal of Pure and Applied Chemistry Research (GJPACR) [eajournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Chloro-2-hydroxy-3-methoxybenzaldehyde as a Precursor for Novel Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-hydroxy-3-methoxybenzaldehyde is a substituted salicylaldehyde that serves as a versatile precursor in the synthesis of novel organic ligands and their metal complexes. The presence of multiple functional groups—hydroxyl, methoxy, chloro, and aldehyde—on the aromatic ring makes it a valuable scaffold for creating molecules with diverse chemical properties and potential biological activities. The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases, which are characterized by an azomethine (-C=N-) group. These Schiff base ligands, along with their metal complexes, are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological applications, including antimicrobial, antioxidant, and anticancer activities.
This document provides detailed application notes and experimental protocols for the synthesis of novel Schiff base ligands and their metal complexes derived from this compound. It also presents quantitative data on their biological activities and explores their potential mechanisms of action.
I. Synthesis of Novel Ligands and Metal Complexes
A. Synthesis of Schiff Base Ligands
Schiff bases are synthesized through a condensation reaction between an aldehyde or ketone and a primary amine. The following protocol describes a general method for the synthesis of Schiff base ligands from this compound.
Experimental Protocol: General Synthesis of a Schiff Base Ligand
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol. In a separate flask, dissolve the desired primary amine (1 equivalent) in the same solvent.
-
Reaction Mixture: Slowly add the solution of the primary amine to the solution of this compound with continuous stirring.
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture to facilitate the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The resulting solid precipitate, the Schiff base ligand, is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The purified Schiff base ligand can be further purified by recrystallization from an appropriate solvent.
-
Characterization: The structure of the synthesized Schiff base ligand should be confirmed using analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and mass spectrometry.
B. Synthesis of Metal Complexes
Schiff base ligands can act as chelating agents, forming stable complexes with various metal ions. The following is a general protocol for the synthesis of metal(II) complexes with Schiff base ligands derived from this compound.
Experimental Protocol: General Synthesis of a Metal(II) Complex
-
Ligand Solution: Dissolve the synthesized Schiff base ligand (2 equivalents) in a suitable solvent, such as ethanol or methanol, in a round-bottom flask, with gentle heating if necessary.
-
Metal Salt Solution: In a separate beaker, dissolve the desired metal(II) salt (e.g., chloride, nitrate, or acetate salt) (1 equivalent) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 3 to 5 hours. A change in color or the formation of a precipitate often indicates the formation of the metal complex.
-
Isolation of Complex: After the reflux period, allow the reaction mixture to cool to room temperature. Collect the precipitated metal complex by vacuum filtration.
-
Purification: Wash the solid product with the solvent used for the reaction to remove any unreacted ligand and metal salt.
-
Drying: Dry the final metal complex in a desiccator over a suitable drying agent, such as anhydrous calcium chloride.
-
Characterization: Characterize the synthesized metal complex using techniques such as FTIR, UV-Visible spectroscopy, elemental analysis, and magnetic susceptibility measurements to determine its structure and properties.
II. Biological Activities of Derived Ligands and Complexes
Ligands and their metal complexes derived from substituted salicylaldehydes have demonstrated a wide range of biological activities. The following sections summarize some of the key findings.
A. Antimicrobial Activity
Schiff bases and their metal complexes often exhibit significant antibacterial and antifungal properties. The presence of the azomethine group is considered crucial for their antimicrobial action. Chelation with metal ions can enhance this activity.
Data Presentation: Minimum Inhibitory Concentration (MIC) of Schiff Bases Derived from 5-Chloro-salicylaldehyde
| Compound | S. aureus (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | B. subtilis (μg/mL) | Reference |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | 3.4 | 1.6 | - | 45.2 | [1] |
| Compound 5h | 0.030 | 0.065 | 0.060 | 0.050 | [2] |
Note: Data for Schiff bases derived directly from this compound is limited. The table presents data for structurally similar compounds derived from 5-chloro-salicylaldehyde for illustrative purposes.
B. Antioxidant Activity
Many Schiff base ligands and their complexes possess antioxidant properties, which are often evaluated by their ability to scavenge free radicals.
Data Presentation: Antioxidant Activity (IC50 Values) of Salicylaldehyde Schiff Base Metal Complexes
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| H₂L¹ (Ligand) | 9.11 | [3] |
| [Me₂SnL¹] | 5.82 | [3] |
| H₂L² (Ligand) | 8.54 | [3] |
| [Me₂SnL²] | 4.93 | [3] |
| H₂L³ (Ligand) | 7.82 | [3] |
| [Me₂SnL³] | 4.11 | [3] |
| H₂L⁴ (Ligand) | 6.93 | [3] |
| [Me₂SnL⁴] | 3.56 | [3] |
Note: H₂L¹, H₂L², H₂L³, and H₂L⁴ are different salicylaldehyde Schiff base ligands. This data illustrates the general trend of increased antioxidant activity upon complexation with a metal ion.
C. Anticancer Activity
Schiff bases and their metal complexes have emerged as a promising class of anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells.
Data Presentation: In Vitro Cytotoxicity (IC50 Values) of Salicylaldehyde-Derived Schiff Bases and Complexes
| Compound | Cell Line | IC50 (µM) | Reference |
| Cu-08 | A-549 | 0.59 | [4] |
| Cu-09 | A-549 | 0.67 | [4] |
| Cu-08 | MCF-7 | 8.88 | [4] |
| Cu-09 | MCF-7 | 6.30 | [4] |
| Cisplatin | A-549 | 4.13 | [4] |
| Cisplatin | MCF-7 | 3.92 | [4] |
| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | TSCCF | 446.68 µg/mL | [5] |
Note: Cu-08 and Cu-09 are copper(II) complexes of Schiff bases derived from salicylaldehyde. TSCCF stands for Tongue Squamous Cell Carcinoma Fibroblasts.
III. Mechanism of Action: Signaling Pathways in Cancer
Schiff base derivatives can induce apoptosis in cancer cells through various signaling pathways. One of the key pathways implicated is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.
A study on a Schiff base derived from 2-hydroxybenzaldehyde (a parent compound to this compound) demonstrated its ability to induce apoptosis in MCF-7 breast cancer cells by modulating the expression of genes within the MAPK signaling pathway.[6]
Diagram: Generalized MAPK Signaling Pathway and Potential Intervention by Schiff Base Derivatives
References
- 1. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
Experimental Procedures for the Formylation of Substituted Phenols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental formylation of substituted phenols, a crucial transformation in synthetic organic chemistry for the preparation of valuable hydroxy-aldehydes. These compounds serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This guide covers several widely-used formylation methods, presenting their experimental protocols, comparative data, and mechanistic insights to aid researchers in selecting and executing the most suitable procedure for their specific needs.
Introduction
The introduction of a formyl group (-CHO) onto a phenol ring, known as formylation, is a fundamental electrophilic aromatic substitution reaction. The hydroxyl group of a phenol is a potent activating group, directing the incoming electrophile to the ortho and para positions.[1] The regioselectivity of the formylation is a critical aspect and can be influenced by the choice of reaction, the nature of the substituents on the phenol ring, and the reaction conditions.[1] This document details the experimental procedures for the Vilsmeier-Haack, Reimer-Tiemann, Duff, and Rieche reactions, as well as a highly selective magnesium-mediated ortho-formylation method.
Comparative Data of Formylation Methods
The following tables summarize the quantitative data for various formylation methods, allowing for a direct comparison of their efficiency and selectivity with different substituted phenols.
Table 1: Vilsmeier-Haack Formylation of Substituted Phenols
| Phenol Derivative | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ortho:Para Ratio | Reference |
| Phenol | DMF/SOCl₂ | DCE | Reflux | 4-5 | Fair | - | [2] |
| p-Cresol | DMF/SOCl₂ | DCE | Reflux | 4-5 | Good | - | [2] |
| o-Chlorophenol | DMF/SOCl₂ | DCE | Reflux | 4-5 | Good | - | [2] |
| 3,5-Dimethoxyphenol | DMF/POCl₃ | - | - | - | 11 (ortho), 52 (para) | 1:4.7 | [3] |
| Anisole | DMF/POCl₃ | - | RT | 12 | 67 | - | [4] |
| 1-Naphthol | DMF/POCl₃ | - | RT | 10 | 82 | - | [4] |
Table 2: Reimer-Tiemann Formylation of Substituted Phenols
| Phenol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ortho:Para Ratio | Reference |
| Phenol | NaOH | Ethanol/H₂O (2:1) | 70 | 3 | Moderate | Predominantly Ortho | [5] |
| Phenol | NaOH | Aqueous | 60 | 3 | 20-60 | High Ortho | [6] |
| 2-Naphthol | - | - | - | - | 66 | - | [7] |
Table 3: Duff Formylation of Substituted Phenols
| Phenol Derivative | Acid | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
| p-Ethylphenol | Glyceroboric acid | 150-160 | 2-3 | 18 | Ortho | [8] |
| 2,4-Dichlorophenol | Glyceroboric acid | 150-160 | 2-3 | - | Ortho | [8] |
| 3,4-Dimethylphenol | Glyceroboric acid | 150-160 | 2-3 | - | Ortho | [8] |
| p-Cresol | Trifluoroacetic acid | Reflux | - | 68 | Ortho (diformyl) | [9] |
| 4-Methoxyphenol | Trifluoroacetic acid | Reflux | - | 42 | Ortho (diformyl) | [9] |
Table 4: Magnesium-Mediated Ortho-Formylation of Phenols
| Phenol Derivative | Solvent | Time (h) | Yield (%) | Reference |
| Phenol | Acetonitrile | 1.5 | 89 | [1] |
| 2-tert-Butylphenol | Acetonitrile | 2 | 94 | [1] |
| 4-Chlorophenol | Acetonitrile | 2 | 86 | [1] |
| 4-Methoxyphenol | Acetonitrile | 2 | 92 | [1] |
| 2-Naphthol | Acetonitrile | 2 | 91 | [1] |
Table 5: Rieche (TiCl₄-Mediated) Formylation of Phenols
| Phenol Derivative | Temperature (°C) | Yield (%) | Ortho:Para Ratio | Reference |
| 3,5-Dimethoxyphenol | 0 | 94 | 82:18 | [3] |
| 2,3,5-Trimethylphenol | 0 | 93 | 7:3 | [3] |
| Phenol | 0 | - | 18:22 (isolated) | [10] |
| 3-Methylphenol | 0 | 16 (ortho) | - | [10] |
| 3-Methoxyphenol | 0 | 44 | 1:3.2 (6-OH-2-MeO:2-OH-4-MeO) | [10] |
Experimental Protocols & Methodologies
This section provides detailed experimental procedures for the key formylation reactions.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[11][12]
Protocol:
-
To a solution of the substituted phenol (1.0 equiv) in DMF, add the Vilsmeier reagent (1.5 equiv) at 0 °C.[11]
-
Stir the reaction mixture at room temperature for 6.5 hours.[11]
-
Cool the mixture to 0 °C and add a solution of sodium acetate (5.6 equiv) in water. Stir for 10 minutes.[11]
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to obtain the formylated phenol.[11]
Solvent-Free Protocol:
-
In a mortar, grind the phenol (0.01 mol) and the Vilsmeier reagent (0.015 moles) with a pestle for 20-30 minutes at room temperature.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, treat the reaction mixture with a 5% sodium thiosulfate solution, followed by the addition of petroleum ether.[2]
-
Separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent under vacuum.
-
Purify the product by column chromatography.[2]
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution.[13][14] The reactive electrophile is dichlorocarbene, generated in situ.[14]
Protocol:
-
Dissolve the substituted phenol (1.0 equiv) in a 10-40% aqueous solution of an alkali hydroxide (e.g., NaOH, 8.0 equiv).[5]
-
Heat the solution to 60-70 °C.
-
Add chloroform (2.0 equiv) dropwise over 1 hour with vigorous stirring.[5]
-
Continue stirring the biphasic mixture for approximately 3 hours.[5]
-
Cool the reaction mixture to room temperature and remove the organic solvent (if any) by evaporation.
-
Adjust the pH of the remaining aqueous solution to 4-5 with a suitable acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).[5]
-
Perform a standard workup and purify the product by appropriate methods.[5]
Duff Reaction
The Duff reaction employs hexamethylenetetramine as the formylating agent in an acidic medium, typically yielding ortho-formylated products.[15][16]
Protocol (Glyceroboric acid medium):
-
In a reaction vessel, heat a mixture of anhydrous glycerol and boric acid to 150-160 °C.[8]
-
Add a mixture of the substituted phenol and hexamethylenetetramine to the hot glyceroboric acid.[8]
-
Maintain the reaction at 150-160 °C for 2-3 hours.[8]
-
After cooling, treat the reaction mixture with dilute sulfuric acid.
-
Isolate the product, often in nearly pure form, by steam distillation.[8]
Protocol (Trifluoroacetic acid medium):
-
Reflux a solution of the 4-substituted phenol with two equivalents of hexamethylenetetramine in anhydrous trifluoroacetic acid for 24 hours.[12]
-
After the reaction, purify the product by filtration through a short silica gel column.[12]
Magnesium-Mediated Ortho-Formylation
This method provides high yields of exclusively ortho-formylated phenols using paraformaldehyde in the presence of magnesium chloride and triethylamine.[1][17]
Protocol:
-
To a mixture of the phenolic derivative (20 mmol), anhydrous magnesium chloride (30 mmol), and dry triethylamine (75 mmol) in dry acetonitrile (100 ml), add dry paraformaldehyde (135 mmol).[1]
-
Heat the mixture under reflux for the required time (typically 2-4 hours).[1]
-
Cool the mixture to room temperature and add 5% aqueous HCl.
-
Extract the product with ether.
-
Dry the ether extract over anhydrous magnesium sulfate, evaporate the solvent, and purify the residue by flash chromatography on silica gel.[1]
Rieche Formylation (TiCl₄-Mediated)
The Rieche formylation utilizes dichloromethyl methyl ether as the formyl source in the presence of a Lewis acid, typically titanium tetrachloride (TiCl₄), and shows good regioselectivity for ortho-formylation of electron-rich phenols.[3][18]
Protocol:
-
Purge a solution of the appropriate phenol (1 equiv.) in dichloromethane with nitrogen and cool in an ice bath.[3]
-
Add TiCl₄ (2.2-5 equiv.) dropwise over 15-30 minutes.[3]
-
Stir the reaction mixture for 30-60 minutes.
-
Add dichloromethyl methyl ether (1 equiv.) over 15 minutes and allow the mixture to react for a further 1-2 hours.[3]
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl and let it stand for 1 hour.
-
Separate the organic phase and wash with 0.1 N HCl, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic phase, remove the solvent, and purify the product.
Reaction Mechanisms and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction mechanisms and a general experimental workflow for the formylation of substituted phenols.
Reaction Mechanisms
Caption: Vilsmeier-Haack reaction mechanism.
Caption: Reimer-Tiemann reaction mechanism.
Caption: Duff reaction mechanism.
Experimental Workflow
Caption: General experimental workflow.
Conclusion
The formylation of substituted phenols can be achieved through various methods, each with its own advantages and limitations regarding yield, regioselectivity, and substrate scope. The Vilsmeier-Haack and Reimer-Tiemann reactions are classical methods that are widely applicable. The Duff reaction is particularly useful for ortho-formylation, though yields can be modest. For high ortho-selectivity and excellent yields, the magnesium-mediated formylation is a superior choice. The Rieche formylation offers a valuable alternative, especially for electron-rich phenols. The selection of the most appropriate method will depend on the specific substrate, the desired regioselectivity, and the available laboratory resources. The detailed protocols and comparative data provided in this document are intended to guide researchers in making informed decisions for their synthetic endeavors.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. ajrconline.org [ajrconline.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. scribd.com [scribd.com]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
- 9. researchgate.net [researchgate.net]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. Duff reaction - Wikipedia [en.wikipedia.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Rieche formylation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: ¹H and ¹³C NMR Assignment for 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 5-Chloro-2-hydroxy-3-methoxybenzaldehyde. Due to the absence of publicly available experimental spectra for this specific molecule, the assignments presented herein are predicted based on the analysis of structurally related compounds, including 2-hydroxy-3-methoxybenzaldehyde and 5-chloro-2-hydroxybenzaldehyde. This application note also includes a comprehensive experimental protocol for the acquisition of high-quality NMR data for similar small organic molecules, alongside workflow diagrams generated using Graphviz to illustrate the process.
Predicted NMR Data Assignment
The chemical structure of this compound is presented below, with atoms numbered for clarity in the NMR assignments.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound in CDCl₃ are summarized in Table 1. These predictions are derived from the known spectral data of 2-hydroxy-3-methoxybenzaldehyde and the expected substituent effects of the chlorine atom at the C5 position.
Table 1. Predicted ¹H NMR Data for this compound (in CDCl₃).
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~7.20 | d | ~2.5 | 1H |
| H-6 | ~7.15 | d | ~2.5 | 1H |
| CHO | ~9.85 | s | - | 1H |
| OH | ~11.0 | s | - | 1H |
| OCH₃ | ~3.95 | s | - | 3H |
Note: The aromatic protons H-4 and H-6 are expected to appear as doublets due to meta-coupling.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are presented in Table 2. These values are estimated based on the known spectrum of 2-hydroxy-3-methoxybenzaldehyde and the anticipated electronic effects of the chloro substituent.
Table 2. Predicted ¹³C NMR Data for this compound (in CDCl₃).
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~120 |
| C-2 | ~148 |
| C-3 | ~150 |
| C-4 | ~118 |
| C-5 | ~125 |
| C-6 | ~122 |
| CHO | ~196 |
| OCH₃ | ~56 |
Experimental Protocols
The following protocols provide a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
A clear and homogeneous sample is crucial for obtaining high-resolution NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small cotton plug in the Pasteur pipette during transfer to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans for a moderately concentrated sample.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak.
Application of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-hydroxy-3-methoxybenzaldehyde is a substituted aromatic aldehyde that has emerged as a versatile scaffold in medicinal chemistry. Its unique substitution pattern, featuring chloro, hydroxyl, and methoxy groups, imparts distinct electronic and steric properties that make it a valuable precursor for the synthesis of a diverse range of biologically active compounds. This aldehyde serves as a key building block for the development of novel therapeutic agents, with its derivatives demonstrating significant potential in antimicrobial, antifungal, and anticancer applications. The presence of the reactive aldehyde group allows for the facile synthesis of various derivatives, most notably Schiff bases and their corresponding metal complexes, which have shown enhanced biological activities compared to the parent molecule.
This document provides detailed application notes on the medicinal chemistry applications of this compound, including comprehensive experimental protocols for the synthesis of its key derivatives, a summary of their quantitative biological data, and visual representations of relevant experimental workflows and proposed mechanisms of action.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative biological data for various derivatives of this compound, facilitating a comparative analysis of their therapeutic potential.
Table 1: Antimicrobial Activity of Schiff Base Derivatives
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| 1 | Schiff Base of 5-chlorosalicylaldehyde and 4-fluoro-benzylamine | B. subtilis | 45.2 | [1] |
| E. coli | 1.6 | [1] | ||
| P. fluorescence | 2.8 | [1] | ||
| S. aureus | 3.4 | [1] | ||
| A. niger | 47.5 | [1] | ||
| 2 | Sulfonamide Schiff Base | M. kansasii | 1-4 µmol/L | [2] |
| 3 | Sulfonamide Benzamide | Methicillin-sensitive S. aureus | 15.62-31.25 µmol/L | [2] |
| Methicillin-resistant S. aureus | 15.62-31.25 µmol/L | [2] |
Table 2: Anticancer Activity of Metal Complexes of Schiff Base Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| C1 | Cu(II) complex of 5-chloro-2-N-(2-quinolylmethylene)aminophenol | Lung cancer cell lines (e.g., A549) | Significantly greater cytotoxicity than cisplatin | [2] |
| - | Metal-ligand complexes | K562, MCF-7, DL | Dose-dependent growth inhibition | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its key derivatives.
Protocol 1: Synthesis of this compound (Parent Compound)
This protocol is inferred from standard procedures for the synthesis of substituted benzaldehydes.
Materials:
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve o-vanillin (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: Synthesis of Schiff Base Derivatives
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted aniline, or an amino acid)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
To this solution, add the primary amine (1 equivalent) dissolved in ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The Schiff base product will precipitate out of the solution.
-
Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
-
Confirm the structure of the synthesized Schiff base using FT-IR (to observe the C=N imine stretch), ¹H NMR, and mass spectrometry.
Protocol 3: Synthesis of Metal Complexes of Schiff Base Derivatives
Materials:
-
Synthesized Schiff base ligand
-
Metal salt (e.g., CuCl₂·2H₂O, ZnCl₂, CoCl₂·6H₂O)
-
Methanol or Ethanol
Procedure:
-
Dissolve the Schiff base ligand (2 equivalents) in hot ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal salt (1 equivalent) in ethanol.
-
Slowly add the metal salt solution to the Schiff base solution with constant stirring.
-
Reflux the resulting mixture for 3-5 hours. A change in color or the formation of a precipitate indicates complex formation.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated metal complex by filtration.
-
Wash the solid complex with ethanol to remove any unreacted ligand and metal salt.
-
Dry the final product under vacuum.
-
Characterize the metal complex using FT-IR (to observe shifts in the C=N and phenolic O-H bands upon coordination), UV-Vis spectroscopy, and elemental analysis to confirm its composition and structure.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows and proposed mechanisms of action for the derivatives of this compound.
References
Application Notes and Protocols: Antifungal Activity of Schiff Bases Derived from 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antifungal activity of Schiff bases derived from 5-Chloro-2-hydroxy-3-methoxybenzaldehyde, also known as 5-chloro-o-vanillin. This document includes detailed experimental protocols for assessing antifungal efficacy, a summary of representative antifungal activity data, and a discussion of the potential mechanisms of action.
Introduction
Schiff bases are a class of organic compounds containing an imine or azomethine group (-C=N-). They are known to exhibit a wide range of biological activities, including antifungal properties. The unique structural features of Schiff bases derived from substituted salicylaldehydes, such as this compound, make them promising candidates for the development of novel antifungal agents. The presence of the chloro, hydroxyl, and methoxy groups on the aldehyde ring can significantly influence the lipophilicity and electronic properties of the resulting Schiff bases, thereby affecting their interaction with fungal targets.
Data Presentation: Antifungal Activity
While specific quantitative data for Schiff bases derived directly from this compound is limited in publicly available literature, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for structurally related Schiff bases. This data provides valuable insights into the potential antifungal spectrum and potency of this class of compounds.
Note: The following data is for Schiff bases derived from structurally similar aldehydes (5-chloro-salicylaldehyde and o-vanillin) and should be considered representative.
Table 1: Minimum Inhibitory Concentration (MIC) of Schiff Bases Derived from 5-chloro-salicylaldehyde against Various Fungal Strains. [1]
| Fungal Strain | Schiff Base Derivative | MIC (µg/mL) |
| Aspergillus niger | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | 47.5 |
| Candida albicans | Various derivatives | >100 |
| Trichophyton rubrum | Various derivatives | >100 |
Table 2: Minimum Inhibitory Concentration (MIC) of a Schiff Base Derived from o-vanillin against Aspergillus niger.
| Fungal Strain | Schiff Base Derivative | MIC (ppm) |
| Aspergillus niger | 2-methoxy-6-((p-tolylimino) methyl)phenol | 100 |
| Aspergillus niger | 2-((2-hydroxy-3-methoxybenzylidene)amino)benzoic acid | 75 |
| Aspergillus niger | 4-((3-hydroxyphenylimino)methyl)-2-methoxyphenol | 75 |
Experimental Protocols
Detailed methodologies for key experiments to assess the antifungal activity of Schiff bases are provided below.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test Schiff base compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
Negative control (solvent used to dissolve the Schiff bases, e.g., DMSO)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and time.
-
Harvest the fungal cells or spores and suspend them in sterile saline.
-
Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a spectrophotometer or by cell counting with a hemocytometer.
-
Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Schiff Base Dilutions:
-
Dissolve the Schiff base compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the 96-well microtiter plates to obtain a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted Schiff base compounds.
-
Include a positive control (medium with a standard antifungal) and a negative control (medium with the solvent used for dilution). Also include a growth control well (medium with inoculum but no compound).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity or use a microplate reader to measure the absorbance at a suitable wavelength (e.g., 530 nm).
-
The MIC is the lowest concentration of the Schiff base that causes a significant inhibition of growth compared to the growth control.
-
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
Materials:
-
Test Schiff base compounds
-
Fungal strains
-
Mueller-Hinton Agar (for yeasts, supplemented with 2% glucose and 0.5 µg/mL methylene blue) or Potato Dextrose Agar (for molds)
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Positive control antifungal agent
-
Negative control (solvent)
Procedure:
-
Preparation of Fungal Lawn:
-
Prepare a fungal inoculum as described in the broth microdilution protocol.
-
Uniformly spread the fungal suspension over the surface of the agar plates to create a lawn.
-
-
Well Preparation and Sample Addition:
-
Using a sterile cork borer, create wells in the agar.
-
Pipette a fixed volume (e.g., 50-100 µL) of the Schiff base solutions at different concentrations into the wells.
-
Add the positive and negative controls to separate wells.
-
-
Incubation:
-
Allow the plates to stand for a pre-diffusion period (e.g., 1-2 hours) at room temperature.
-
Incubate the plates at the optimal temperature for the fungal strain for 24-72 hours.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antifungal activity.
-
Mandatory Visualizations
Diagram 1: General Workflow for Antifungal Activity Screening
Caption: Workflow for screening the antifungal activity of Schiff bases.
Diagram 2: Proposed Mechanism of Action - Inhibition of Ergosterol Biosynthesis
Caption: Proposed inhibition of the fungal ergosterol biosynthesis pathway.
Diagram 3: Proposed Mechanism of Action - Inhibition of Chitin Synthesis
Caption: Proposed inhibition of fungal chitin synthesis.
Conclusion
Schiff bases derived from this compound represent a promising class of compounds with potential antifungal activity. The provided protocols offer standardized methods for evaluating their efficacy. Further research is warranted to synthesize and test a broader range of these specific Schiff bases to establish a comprehensive structure-activity relationship and to elucidate their precise molecular mechanisms of action. The inhibition of key fungal-specific pathways, such as ergosterol and chitin biosynthesis, highlights their potential as selective antifungal agents for future drug development.
References
Application Notes and Protocols for the Synthesis of Corrosion Inhibitors Using 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel corrosion inhibitors derived from 5-Chloro-2-hydroxy-3-methoxybenzaldehyde. The synthesized compounds, primarily Schiff bases, are investigated for their efficacy in protecting mild steel in acidic environments.
Introduction
Schiff bases derived from substituted benzaldehydes are a prominent class of organic compounds investigated as corrosion inhibitors due to their straightforward synthesis, inherent stability, and effective protective properties. The presence of heteroatoms such as nitrogen and oxygen, along with the azomethine group (-C=N-), facilitates the adsorption of these molecules onto metal surfaces, thereby forming a protective barrier against corrosive agents. The specific substituents on the aromatic ring, such as chloro, hydroxyl, and methoxy groups, play a crucial role in enhancing the electron density of the molecule, which in turn improves its inhibition efficiency. This protocol outlines the synthesis of a representative Schiff base from this compound and its subsequent evaluation as a corrosion inhibitor for mild steel in a 1 M HCl solution.
Synthesis of a Representative Corrosion Inhibitor
A general and efficient method for synthesizing Schiff bases is through the condensation reaction of an aldehyde with a primary amine. This section details the protocol for the synthesis of a Schiff base from this compound and a generic primary amine (e.g., aniline or a substituted aniline).
Experimental Protocol: Synthesis of a Schiff Base
Materials and Reagents:
-
This compound
-
Aniline (or other primary amine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Beakers and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or desiccator
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve one equivalent of this compound in a minimal amount of absolute ethanol with stirring.
-
Dissolution of Amine: In a separate beaker, dissolve one equivalent of the primary amine in absolute ethanol.
-
Reaction Mixture: Add the amine solution dropwise to the stirred aldehyde solution at room temperature.
-
Catalysis and Reflux: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction. Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The solid Schiff base product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash it with cold ethanol to remove any unreacted starting materials, and then dry it in a desiccator or a vacuum oven.[1]
-
Characterization: Characterize the synthesized Schiff base using standard analytical techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry to confirm its structure. The melting point of the purified product should also be determined.
Visualization of the Synthesis Workflow
Caption: General workflow for the synthesis of a Schiff base corrosion inhibitor.
Evaluation of Corrosion Inhibition Performance
The effectiveness of the synthesized Schiff base as a corrosion inhibitor is evaluated using various electrochemical and weight loss techniques.
Experimental Protocol: Corrosion Inhibition Studies
Materials and Equipment:
-
Mild steel coupons of known composition and dimensions
-
1 M Hydrochloric acid (HCl) solution
-
Synthesized Schiff base inhibitor
-
Analytical balance
-
Water bath or thermostat
-
Electrochemical workstation (for Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy)
-
Three-electrode corrosion cell (working electrode: mild steel, counter electrode: platinum, reference electrode: saturated calomel electrode)
-
Scanning Electron Microscope (SEM) for surface analysis
3.1.1. Weight Loss Measurements
-
Specimen Preparation: Mechanically polish mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Immersion: Immerse the coupons in 100 mL of 1 M HCl solution without and with different concentrations of the synthesized Schiff base inhibitor.
-
Exposure: Maintain the solutions at a constant temperature (e.g., 303 K) in a water bath for a specified immersion period (e.g., 6 hours).
-
Final Weighing: After the immersion period, retrieve the coupons, wash them with distilled water, dry, and reweigh them.
-
Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mm/y) = (87.6 × ΔW) / (A × t × ρ)
-
where ΔW is the weight loss in mg, A is the area of the coupon in cm², t is the immersion time in hours, and ρ is the density of mild steel in g/cm³.
-
-
IE% = [(CR₀ - CRᵢ) / CR₀] × 100
-
where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.[2]
-
-
3.1.2. Electrochemical Measurements
-
Cell Setup: Assemble the three-electrode cell with the mild steel coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. The electrolyte is 1 M HCl with and without the inhibitor.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30 minutes until a steady state is reached.
-
Potentiodynamic Polarization (PDP): Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with a 10 mV amplitude AC signal.
-
Data Analysis: Analyze the PDP curves to determine corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. Analyze the EIS data using equivalent circuit models to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). The inhibition efficiency can be calculated from both icorr and Rct values.
Data Presentation: Inhibition Efficiency of Schiff Base Corrosion Inhibitors
The following table summarizes the inhibition efficiencies of various Schiff base corrosion inhibitors on mild steel in acidic media, as reported in the literature. This data provides a comparative basis for the newly synthesized inhibitor.
| Inhibitor | Corrosive Medium | Concentration | Temperature (K) | Inhibition Efficiency (%) | Reference |
| 5-((4-chloro-3-nitrophenylimino)methyl)-2-methoxyphenol (SB-1) | 1 M HCl | 0.327 mM | - | 95.58 | [3] |
| 2-(4-hydroxy-3-methoxybenzylidineamino)-4-nitrophenol (SB-2) | 1 M HCl | 0.327 mM | - | 96.80 | [3] |
| (E)-2-((2-methoxybenzylidene)amino)phenol (L1) | 0.1 M HCl | 1.0 mM | 303 | 75 | [2] |
| (E)-2-((4-methoxybenzylidene)amino)phenol (L2) | 0.1 M HCl | 1.0 mM | 303 | 76 | [2] |
| 2HPP (from salicylaldehyde) | 1 M HCl | - | 303 | 91.50 | [4] |
| BHBD (from salicylaldehyde) | 1 M HCl | - | 303 | 94.54 | [4] |
| 2-((thiazol-2-ylimino)methyl)phenol (TMP) | 1 M HCl | 0.5 mM | 303 | 89.7 | [5] |
| 3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-one (MTIO) | 1 M HCl | 0.5 mM | 303 | 96.9 | [6] |
| 2-[(E)-(2,5-dimethoxybenzylidene) amino]-4-methylphenol (DMPC) | 1.0 M HCl | optimum | - | 97.02 (EIS) | [7] |
Mechanism of Corrosion Inhibition
The corrosion inhibition by Schiff bases is generally attributed to their adsorption on the metal surface. This adsorption process can be influenced by several factors, including the electronic structure of the inhibitor, the nature of the metal surface, and the corrosive environment.
Adsorption and Protective Film Formation
The synthesized Schiff base molecules, containing electron-donating groups (-OH, -OCH₃) and π-electrons in the aromatic rings, can adsorb onto the mild steel surface. The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a protective film. This film acts as a barrier, isolating the metal surface from the aggressive acidic solution and thereby reducing the corrosion rate. The presence of a chloro group can also contribute to the adsorption process.
Studies on similar Schiff bases have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[3] The adsorption of these inhibitors on the mild steel surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[4]
Visualization of the Inhibition Mechanism
Caption: Conceptual diagram of the corrosion inhibition mechanism by a Schiff base.
Conclusion
The synthesis of Schiff bases from this compound presents a promising avenue for the development of effective corrosion inhibitors. The detailed protocols provided herein offer a comprehensive guide for the synthesis, characterization, and evaluation of these compounds. The presence of multiple functional groups on the aromatic ring is expected to facilitate strong adsorption onto the metal surface, leading to high inhibition efficiencies. Further studies can be conducted to optimize the molecular structure of the Schiff base for enhanced corrosion protection in various industrial applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, experimental and computational studies on the anti-corrosion performance of substituted Schiff bases of 2-methoxybenzaldehyde for mild steel in HCl medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and corrosion inhibition potential of two novel Schiff bases on mild steel in acidic medium - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08887F [pubs.rsc.org]
- 4. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 5. researchgate.net [researchgate.net]
- 6. Corrosion inhibition properties of schiff base derivative against mild steel in HCl environment complemented with DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5-Chloro-2-hydroxy-3-methoxybenzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Problem: The purified product is a yellow solid instead of the expected off-white or pale yellow crystals.
-
Potential Cause: The presence of colored impurities, which could be residual starting materials, byproducts from the synthesis, or oxidation products. A common synthesis route is the Reimer-Tiemann reaction, which can introduce colored byproducts.[1][2][3][4]
-
Solution:
-
Recrystallization: Attempt recrystallization from a suitable solvent system. A mixture of ethanol and water has been shown to be effective for similar halogenated vanillin derivatives. Alternatively, a toluene-petroleum ether system can be effective for related hydroxybenzaldehydes.
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is recommended. A common mobile phase for compounds of similar polarity is a mixture of hexane and ethyl acetate.[5][6]
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Be aware that this may also reduce the overall yield.
-
Problem: During recrystallization, the product "oils out" instead of forming crystals.
-
Potential Cause: The solution is supersaturated, the cooling rate is too fast, or the chosen solvent is not ideal for the compound's solubility profile. The presence of impurities can also inhibit crystallization.
-
Solution:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Solvent Adjustment: If using a two-solvent system (e.g., ethanol/water), add a small amount of the "good" solvent (ethanol) back to the hot, cloudy solution until it becomes clear again, then allow it to cool slowly.[7]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent line to induce crystal formation.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
-
Problem: Column chromatography results in poor separation of the desired product from impurities.
-
Potential Cause: The chosen solvent system for the mobile phase has incorrect polarity. The column may have been packed improperly, or the sample was loaded incorrectly.
-
Solution:
-
Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal system should give the desired product an Rf value of approximately 0.3-0.4.[8] A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, can improve separation. For example, start with 95:5 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally preferred.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent, adsorb it onto a small amount of silica gel, and then carefully load the dried silica onto the top of the column. This "dry loading" technique often leads to better resolution.
-
Problem: The yield of the purified product is significantly low.
-
Potential Cause: Product loss can occur at various stages, including multiple recrystallization steps, adherence to the silica gel during column chromatography, or incomplete precipitation.
-
Solution:
-
Minimize Transfers: Reduce the number of transfers of the product between flasks.
-
Recrystallization: Avoid using an excessive amount of solvent during recrystallization, as this will keep more of the product dissolved in the mother liquor. Ensure the solution is fully cooled to maximize precipitation.
-
Column Chromatography: After running the column, ensure all the product has eluted by flushing the column with a more polar solvent and checking the fractions by TLC.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can include:
-
Starting materials: Unreacted 4-chloro-2-methoxyphenol (if synthesized via the Reimer-Tiemann reaction).
-
Regioisomers: Isomeric aldehydes formed during the synthesis. The Reimer-Tiemann reaction can sometimes yield small amounts of the para-formylated product.[1][2][3][4]
-
Oxidation product: 5-Chloro-2-hydroxy-3-methoxybenzoic acid, formed by the oxidation of the aldehyde group.
-
Unchlorinated precursor: If the synthesis involves chlorination of a vanillin derivative, the starting material (e.g., 5-chlorovanillin) could be present if the reaction is incomplete.[9]
Q2: Which purification technique is generally better for this compound: recrystallization or column chromatography?
A2: The choice of technique depends on the nature and quantity of the impurities.
-
Recrystallization is often faster and more efficient for removing small amounts of impurities that have significantly different solubilities from the desired product.
-
Column chromatography is more effective for separating compounds with similar polarities, such as regioisomers, or for purifying very impure samples.[5] It is often used to obtain a highly pure sample (>99%).
Q3: What is a good starting solvent system for the recrystallization of this compound?
A3: Based on the purification of a structurally similar compound, 5-iodovanillin, a mixture of ethanol and water is a good starting point. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol to clarify the solution and allow it to cool slowly.
Q4: What is a recommended mobile phase for the purification of this compound by silica gel column chromatography?
A4: A mixture of hexane and ethyl acetate is a standard and effective mobile phase for separating moderately polar compounds like substituted benzaldehydes.[5][6] The optimal ratio should be determined by TLC, but a starting point could be a 9:1 or 8:2 mixture of hexane:ethyl acetate, with the polarity gradually increased as needed.
Q5: How can I remove acidic impurities like 5-Chloro-2-hydroxy-3-methoxybenzoic acid from my product?
A5: An acidic impurity can be removed by an aqueous workup before other purification steps. Dissolve the crude product in an organic solvent like ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and extracted into the aqueous layer. The organic layer containing the desired aldehyde can then be dried and further purified.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Technique | Solvent/Solvent System | Rationale/Expected Outcome |
| Recrystallization | Ethanol/Water | Effective for removing impurities with different polarities. Good for obtaining crystalline solids. |
| Toluene/Petroleum Ether | An alternative for compounds that may not crystallize well from alcoholic solvents. | |
| Column Chromatography | Hexane/Ethyl Acetate | Good for separating a wide range of polarities. Allows for gradient elution for complex mixtures.[5][6] |
| Dichloromethane/Hexane | Another common system, with dichloromethane being more polar than ethyl acetate. |
Table 2: Comparison of Purification Techniques
| Technique | Purity Achieved | Typical Yield | Pros | Cons |
| Recrystallization | >98% | 60-85% | Simple, fast, cost-effective for large scales. | May not remove impurities with similar solubility; potential for "oiling out". |
| Column Chromatography | >99% | 40-75% | High resolution for complex mixtures; can separate isomers. | More time-consuming, requires larger solvent volumes, potential for product loss on the column. |
Experimental Protocols
Protocol 1: Recrystallization using Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-solvent: To the hot ethanol solution, slowly add hot deionized water dropwise while swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture (e.g., 1:1 ratio) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Mobile Phase Selection: Based on TLC analysis, prepare a suitable mobile phase (e.g., a 9:1 mixture of hexane:ethyl acetate) that provides good separation.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column. Allow the silica gel to settle, ensuring a level surface. Add a thin layer of sand on top of the silica gel.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica gel with the adsorbed sample onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin elution. Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for selecting a purification technique.
Caption: Troubleshooting guide for recrystallization.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. benchchem.com [benchchem.com]
- 6. A chromatography column, packed with silica gel as stationary phase, was .. [askfilo.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Schiff Base Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of Schiff bases.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of Schiff bases in a direct question-and-answer format.
Question 1: Why is the yield of my Schiff base reaction low?
Answer: Low yields in Schiff base synthesis can be attributed to several factors, primarily the reversible nature of the reaction. The presence of water, a byproduct, can drive the equilibrium back towards the reactants, thus reducing the product yield.[1][2][3][4] The stability of the reactants and the Schiff base product is also a critical factor. For instance, Schiff bases derived from aliphatic aldehydes are often less stable and more susceptible to polymerization compared to those from aromatic aldehydes, which are stabilized by conjugation.[1] Additionally, a non-optimal pH of the reaction medium can either fail to sufficiently activate the carbonyl group or protonate the amine, rendering it non-nucleophilic.[1][5][6][7]
Troubleshooting Steps:
-
Water Removal: It is crucial to remove water as it is formed. This can be accomplished by:
-
pH Optimization: The reaction is typically best carried out in a mildly acidic medium (pH 4-5).[1][6][7] This is because acid catalysis is required for the dehydration of the carbinolamine intermediate. However, high acidity can protonate the amine, inhibiting its initial nucleophilic attack.[1][5][6][7] The ideal pH can vary depending on the specific substrates and should be determined experimentally.[2][5]
-
Catalyst Selection: While many Schiff base formations can proceed without a catalyst, acid catalysts like glacial acetic acid, p-toluenesulfonic acid (p-TsOH), or Lewis acids such as zinc chloride can increase the reaction rate.[1][6][8][9] The concentration of the catalyst should be carefully controlled to prevent unwanted side reactions.[1]
-
Reactant Concentration: Increasing the concentration of one of the reactants, typically the less expensive one, can shift the equilibrium towards the product side, in accordance with Le Chatelier's principle.[1]
Question 2: What should I do if my reaction is not proceeding to completion?
Answer: An incomplete reaction is a common issue, often linked to the reversible nature of Schiff base formation and suboptimal reaction conditions.
Troubleshooting Steps:
-
Increase Reactant Concentration: Employing a slight excess (e.g., 1.1 equivalents) of the more volatile or easily removable reactant can help drive the reaction to completion.[4]
-
Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time and at an appropriate temperature to reach equilibrium. Monitoring the reaction progress using thin-layer chromatography (TLC) is recommended.[1][10]
-
Ensure Proper Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction. Ensure the reaction mixture is being stirred efficiently.
Question 3: My Schiff base product is an oil and is difficult to purify. What can I do?
Answer: The isolation and purification of oily Schiff base products can be challenging.
Troubleshooting Steps:
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent such as hexane or petroleum ether. This can sometimes facilitate the formation of a solid.[1]
-
Conversion to a Salt: If the Schiff base is stable in acidic conditions, it can be converted to a solid salt (e.g., a hydrochloride salt) by treating it with an acid like HCl in an anhydrous solvent. The resulting salt can often be purified by recrystallization, and the free base can be regenerated if necessary.[1]
-
In-situ Use: If purification proves to be particularly difficult, consider using the crude Schiff base directly in the subsequent step of your synthesis, provided that the impurities will not interfere with the next reaction.[1]
Question 4: My purified Schiff base seems to be degrading over time. How can I prevent this?
Answer: The stability of Schiff bases can be a concern, especially for those derived from aliphatic aldehydes.[4] The primary degradation pathway is hydrolysis, where the imine bond is cleaved by water, reverting the Schiff base to its original amine and aldehyde.[4] Some Schiff bases may also be susceptible to thermal degradation.[4]
Troubleshooting Steps:
-
Anhydrous Conditions: It is imperative to use dry solvents for both the reaction and purification steps. If the compound is particularly sensitive, working under an inert atmosphere (e.g., nitrogen or argon) is advisable.[4]
-
Storage: Store the purified Schiff base in a desiccator under an inert atmosphere and at a low temperature to minimize exposure to moisture and heat.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Schiff base formation? A1: Generally, a mildly acidic pH in the range of 4-5 is considered optimal for Schiff base synthesis.[1][6][7] However, the ideal pH can be substrate-dependent and may need to be determined empirically.[2][5] For some reactions, a neutral pH (around 6-7) may be more suitable.[3]
Q2: What are the most common solvents used for Schiff base synthesis? A2: A variety of solvents can be used, with the choice often depending on the solubility of the reactants and the reaction conditions. Common choices include ethanol, methanol, toluene, and benzene.[1][5][11] Green and sustainable alternatives like water and ionic liquids are also gaining traction.
Q3: Is a catalyst always necessary for Schiff base synthesis? A3: Not always. Many Schiff base formations can proceed without a catalyst, especially when heated.[1] However, the use of an acid catalyst, such as a few drops of glacial acetic acid, can significantly increase the reaction rate.[1][6][12]
Q4: How can I monitor the progress of my Schiff base reaction? A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[1][10] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What are the best methods for purifying Schiff bases? A5: The most common purification techniques are recrystallization and column chromatography.[1][4] Recrystallization is suitable for solid products, while column chromatography is useful for both solid and oily products.[4] Solvent washing or trituration can also be effective for removing soluble impurities from an insoluble product.[4]
Data Presentation
Table 1: Effect of pH on Schiff Base Formation
| pH Range | Effect on Reaction | Reference(s) |
| < 4 | The amine starting material is protonated, rendering it non-nucleophilic and slowing or preventing the initial addition step. | [1][2][5][6][7] |
| 4 - 5 | Generally optimal for many Schiff base syntheses, as it provides sufficient acid catalysis for the dehydration step without excessively protonating the amine. | [1][6][7] |
| 6 - 7 | Can be suitable for certain substrates, representing a mildly acidic to neutral condition. | [3] |
| > 7 | The dehydration of the carbinolamine intermediate is slow at neutral or alkaline pH, which can decrease the overall reaction rate. | [2][8] |
Table 2: Common Solvents and Their Applications in Schiff Base Synthesis
| Solvent | Typical Application | Advantages | Disadvantages | Reference(s) |
| Ethanol/Methanol | General purpose, good for dissolving a wide range of reactants. | Readily available, effective for many reactions. | Can be difficult to remove water completely. | [1][5][11] |
| Toluene/Benzene | Used for azeotropic removal of water with a Dean-Stark apparatus. | Efficiently removes water, driving the reaction to completion. | Toxic and environmentally hazardous. | [1][11] |
| Water | A green and sustainable solvent alternative. | Environmentally friendly, non-toxic, and can lead to high yields without a catalyst. | Limited solubility for some organic reactants. | [7][11] |
| Dichloromethane | A non-polar solvent option. | Can be useful for specific substrates. | Volatile and has environmental concerns. | [4][7] |
| Ionic Liquids | A class of green solvents. | Low volatility and tunable properties. | Can be expensive and require specific handling. |
Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base via Reflux
This protocol outlines a general procedure for the condensation of an aldehyde with a primary amine.
Materials:
-
Aldehyde (1.0 equivalent)
-
Primary amine (1.0 equivalent)
-
Solvent (e.g., ethanol, methanol, or toluene)
-
Catalyst (optional, e.g., a few drops of glacial acetic acid)
-
Dehydrating agent (optional, e.g., molecular sieves)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde (1.0 eq) in the chosen solvent.[4]
-
Add the primary amine (1.0 eq) to the solution.
-
If using a catalyst, add it to the reaction mixture at this stage.[1]
-
If using a dehydrating agent like molecular sieves, add it to the flask.[1]
-
Heat the reaction mixture to reflux and maintain it for the required time. Monitor the reaction's progress using TLC.[1][10]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration, washed with a small amount of cold solvent, and then dried.[1]
-
If the product does not precipitate, the solvent can be removed using a rotary evaporator.[1]
-
The crude product can then be purified by recrystallization or column chromatography.[1][4]
Protocol 2: Purification of a Solid Schiff Base by Recrystallization
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which the Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, methanol, or mixtures like ethyl acetate/hexane.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution has colored impurities, you can add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration: If charcoal was used, filter the hot solution through a fluted filter paper to remove it.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To maximize crystal formation, you can then place it in an ice bath.[4]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small volume of ice-cold solvent.[4]
-
Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove any residual solvent.[4]
Mandatory Visualization
Caption: A general experimental workflow for Schiff base synthesis.
Caption: A troubleshooting guide for low yield in Schiff base synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ionicviper.org [ionicviper.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.bnmu.ac.in [chemistry.bnmu.ac.in]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde and its derivatives.
Troubleshooting Guides
Low Yield of this compound
Low yields are a common issue in the synthesis of substituted benzaldehydes. The primary synthetic route to this compound is the Reimer-Tiemann reaction of 4-Chloro-2-methoxyphenol. Here are potential causes and solutions to improve the yield:
1. Suboptimal Reaction Conditions:
-
Issue: The Reimer-Tiemann reaction is highly sensitive to temperature, reaction time, and the ratio of reactants.
-
Troubleshooting:
-
Temperature Control: The reaction is typically exothermic.[1][2] Maintain a consistent temperature, usually between 60-70°C, to prevent the formation of undesired side products. Overheating can lead to tar formation.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in unreacted starting material, while prolonged reaction times can lead to product degradation or side reactions.
-
Reagent Ratio: The molar ratio of the phenol, chloroform, and base is critical. An excess of chloroform and base is generally used to ensure complete conversion of the phenol.
-
2. Inefficient Mixing in Biphasic System:
-
Issue: The Reimer-Tiemann reaction is typically carried out in a biphasic system (aqueous and organic phase), and inefficient mixing can limit the reaction rate.[1]
-
Troubleshooting:
-
Vigorous Stirring: Employ vigorous mechanical stirring to ensure maximum interfacial area between the two phases.
-
Phase-Transfer Catalysts: The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, can significantly improve the transfer of the hydroxide ions into the organic phase, thereby increasing the reaction rate and yield.
-
3. Formation of Side Products:
-
Issue: Several side reactions can occur, consuming the starting material and reducing the yield of the desired product.
-
Troubleshooting:
-
Para Isomer Formation: The Reimer-Tiemann reaction can produce both ortho- and para-formylated products. While ortho-formylation is generally favored, the formation of the para-isomer (3-Chloro-4-hydroxy-5-methoxybenzaldehyde) can reduce the yield of the desired 5-chloro isomer. The ortho/para ratio can be influenced by the choice of solvent and counter-ion of the base.
-
Dichlorocarbene Reactions with other Functional Groups: Dichlorocarbene, the reactive intermediate, can react with other functional groups if present in the substrate.[1]
-
Oxidation of the Aldehyde: The aldehyde product can be susceptible to oxidation to the corresponding carboxylic acid under the alkaline reaction conditions.
-
4. Ineffective Work-up and Purification:
-
Issue: Significant product loss can occur during the work-up and purification steps.
-
Troubleshooting:
-
Acidification: Careful acidification of the reaction mixture is necessary to protonate the phenoxide and precipitate the product.
-
Extraction: Use an appropriate organic solvent for extraction to ensure complete recovery of the product from the aqueous layer.
-
Purification Method: Column chromatography is often required to separate the desired ortho-isomer from the para-isomer and other impurities. The choice of eluent system is crucial for good separation. Recrystallization can be used for further purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and direct method is the Reimer-Tiemann reaction . This reaction involves the ortho-formylation of a phenol using chloroform in a basic solution.[1][2] For the synthesis of this compound, the starting material would be 4-Chloro-2-methoxyphenol.
Q2: What is the mechanism of the Reimer-Tiemann reaction?
The reaction proceeds through the following key steps:
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Deprotonation of Chloroform: A strong base (e.g., NaOH) deprotonates chloroform to form a trichloromethanide anion.
-
Formation of Dichlorocarbene: The trichloromethanide anion undergoes alpha-elimination to generate the highly reactive electrophile, dichlorocarbene (:CCl₂).
-
Phenoxide Formation: The phenolic starting material is deprotonated by the base to form a phenoxide ion.
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Electrophilic Attack: The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene, preferentially at the ortho position.
-
Hydrolysis: The resulting intermediate is hydrolyzed to form the final aldehyde product.[1]
Q3: How can I increase the ortho-selectivity of the Reimer-Tiemann reaction?
Ortho-selectivity is a key challenge. Factors that favor ortho-formylation include:
-
Chelation: The ortho-product can be stabilized through the formation of a chelate between the phenolic hydroxyl group, the aldehyde group, and the cation of the base.
-
Solvent: The choice of solvent can influence the ortho/para ratio.
-
Base: The nature of the base (e.g., NaOH vs. KOH) can also affect the selectivity.
Q4: What are the typical side products in the synthesis of this compound?
Common side products include:
-
3-Chloro-4-hydroxy-5-methoxybenzaldehyde (para-isomer): This is the most common regioisomeric impurity.
-
Unreacted 4-Chloro-2-methoxyphenol: Incomplete reaction will leave starting material in the product mixture.
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Tar-like polymers: These can form due to the high reactivity of the intermediates and harsh reaction conditions.
Q5: What purification methods are most effective for isolating this compound?
A combination of techniques is often necessary:
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Steam Distillation: This can be used to remove unreacted volatile starting materials and some impurities.
-
Column Chromatography: This is the most effective method for separating the desired ortho-isomer from the para-isomer and other non-volatile impurities. Silica gel is a common stationary phase, with a mixture of hexane and ethyl acetate as the mobile phase.
-
Recrystallization: This can be used as a final purification step to obtain a highly pure product.
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of Substituted Salicylaldehydes (General Trends)
| Parameter | Condition | Effect on Yield | Rationale |
| Temperature | Low (e.g., 40-50°C) | Lower reaction rate, potentially higher selectivity | Reduced side reactions and tar formation. |
| Optimal (e.g., 60-70°C) | Good balance of reaction rate and yield | Favors the desired formylation reaction. | |
| High (e.g., >80°C) | Decreased yield | Increased formation of tar and decomposition products. | |
| Base Concentration | Low | Incomplete reaction | Insufficient deprotonation of phenol and chloroform. |
| High | Increased yield (up to a point) | Promotes the formation of the reactive phenoxide and dichlorocarbene. | |
| Very High | Potential for side reactions | Can lead to Cannizzaro-type reactions or other base-catalyzed side reactions. | |
| Chloroform to Phenol Ratio | Stoichiometric | Low conversion | Insufficient electrophile to drive the reaction to completion. |
| Excess | Increased yield | Pushes the equilibrium towards product formation. | |
| Phase-Transfer Catalyst | Absent | Lower yield | Limited interaction between aqueous and organic phases. |
| Present | Higher yield | Facilitates the transfer of reactants across the phase boundary, increasing the reaction rate. |
Note: The optimal conditions for the synthesis of this compound should be determined empirically.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Reimer-Tiemann Reaction:
Materials:
-
4-Chloro-2-methoxyphenol
-
Chloroform
-
Sodium hydroxide (or Potassium hydroxide)
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Ethanol (or other suitable solvent)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
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Silica gel for column chromatography
-
Hexane and Ethyl acetate (for eluent)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 4-Chloro-2-methoxyphenol in ethanol.
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Base Addition: Add a concentrated aqueous solution of sodium hydroxide to the flask with vigorous stirring.
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Heating: Heat the mixture to 60-70°C in a water bath.
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Chloroform Addition: Add chloroform dropwise from the dropping funnel over a period of 1-2 hours while maintaining the temperature and vigorous stirring. The reaction mixture will typically turn dark.
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Reaction Monitoring: After the addition of chloroform is complete, continue stirring at the same temperature for an additional 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess chloroform and ethanol by rotary evaporation.
-
Carefully acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3. The product will precipitate as a solid or an oil.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to separate the desired ortho-isomer from the para-isomer and other impurities.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Common side reactions in the synthesis of substituted benzaldehydes
Welcome to the Technical Support Center for the synthesis of substituted benzaldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during key synthetic procedures.
Table of Contents
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Formylation Reactions
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Vilsmeier-Haack Reaction
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Gattermann Reaction
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Duff Reaction
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Reimer-Tiemann Reaction
-
-
Oxidation of Substituted Toluenes
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Reduction of Benzoic Acid Derivatives
Formylation Reactions
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically formed from DMF and POCl₃.[1]
Q1: My Vilsmeier-Haack reaction is giving a low yield of the desired benzaldehyde. What are the common causes and how can I improve it?
A1: Low yields in the Vilsmeier-Haack reaction can stem from several factors:
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Insufficiently activated substrate: The Vilsmeier reagent is a weak electrophile and reacts most efficiently with electron-rich aromatic systems.[2][3] If your substrate has electron-withdrawing groups, the reaction may be sluggish or not proceed at all.
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Solution: Consider using a more activated derivative of your substrate if possible.
-
-
Decomposition of the Vilsmeier reagent: The Vilsmeier reagent is sensitive to moisture.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Incomplete reaction: The reaction may require more time or higher temperatures for less reactive substrates.
-
Solution: Monitor the reaction progress using TLC. If the reaction stalls, consider increasing the reaction time or temperature. Reaction temperatures can range from 0°C to 80°C depending on the substrate's reactivity.[4]
-
-
Difficult work-up: The hydrolysis of the intermediate iminium salt is a critical step.
Q2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of my Vilsmeier-Haack reaction?
A2: The Vilsmeier-Haack reaction generally favors formylation at the para-position to an activating group if it is sterically accessible.[2][4] However, a mixture of ortho and para isomers is common.
-
Steric hindrance: Bulky groups at the ortho-positions will favor para-formylation.
-
Electronic effects: The electronic nature of the substituents on the aromatic ring can also influence the product distribution.[4]
-
Troubleshooting:
-
Temperature: Lowering the reaction temperature may increase the selectivity for the thermodynamically favored product.
-
Solvent: The choice of solvent (e.g., DMF, DCM, POCl₃) can sometimes influence the isomer ratio.[6] Experiment with different solvents to optimize for your desired isomer.
-
| Side Reaction/Byproduct | Cause | Mitigation Strategy |
| Ortho-isomer formation | Electrophilic attack at the ortho position. | Lower reaction temperature; explore different solvents. |
| Di-formylation | Highly activated substrates. | Use stoichiometric amounts of the Vilsmeier reagent. |
| Unreacted starting material | Incomplete reaction or insufficiently activated substrate. | Increase reaction time/temperature; use a more activated substrate. |
| Hydrolysis of sensitive functional groups | Aqueous work-up. | Protect sensitive functional groups prior to the reaction. |
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, place 21.9 g (0.3 mol) of anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath and add 46 g (0.3 mol) of phosphorus oxychloride (POCl₃) dropwise with stirring over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, add 30.3 g (0.25 mol) of N,N-dimethylaniline dropwise over 45 minutes, keeping the temperature between 20-30°C.
-
Heat the reaction mixture on a water bath at 90°C for 2.5 hours.
-
Pour the hot reaction mixture onto 1 kg of crushed ice in a 2 L beaker.
-
Add 250 g of crystalline sodium acetate to the aqueous solution and stir until dissolved.
-
Allow the mixture to stand overnight.
-
Extract the mixture with three 150 mL portions of benzene.
-
Wash the combined benzene extracts with 100 mL of 5% sodium carbonate solution, followed by 100 mL of water.
-
Dry the benzene solution over anhydrous magnesium sulfate.
-
Remove the benzene by distillation. The residue is p-dimethylaminobenzaldehyde. The product can be further purified by recrystallization from cyclohexane.
References
Technical Support Center: NMR Spectral Analysis of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
Welcome to the technical support center for the NMR spectral analysis of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for interpreting NMR spectra and troubleshooting common issues encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for this compound?
A1: While an experimental spectrum is not publicly available, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds. The protons are anticipated to resonate in the following regions:
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Aldehyde proton (-CHO): 9.8-10.5 ppm (singlet)
-
Aromatic protons (-H): 6.5-8.0 ppm (two doublets)
-
Hydroxyl proton (-OH): 5.0-12.0 ppm (broad singlet, position is concentration and solvent dependent)[1]
-
Methoxy protons (-OCH₃): 3.8-4.0 ppm (singlet)
Q2: What are the predicted ¹³C NMR chemical shifts for this compound?
A2: The predicted ¹³C NMR chemical shifts are based on the analysis of related benzaldehyde derivatives. The approximate chemical shift ranges for the carbon atoms are as follows:
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Aldehyde carbon (-CHO): 190-195 ppm
-
Aromatic carbons (C-Cl, C-OH, C-OCH₃): 140-160 ppm
-
Aromatic carbons (C-H): 110-130 ppm
-
Methoxy carbon (-OCH₃): 55-60 ppm
Q3: Why is the hydroxyl (-OH) peak broad and its chemical shift variable?
A3: The broadening and variable chemical shift of the hydroxyl proton are due to several factors, including chemical exchange with trace amounts of water or other acidic protons in the solvent, as well as intermolecular hydrogen bonding.[1][2] The concentration of the sample and the choice of NMR solvent will significantly influence the position and shape of this peak.
Q4: How can I confirm the identity of the hydroxyl (-OH) peak?
A4: To definitively identify the hydroxyl proton signal, you can perform a "D₂O shake" experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The hydroxyl proton will exchange with deuterium, causing the -OH peak to disappear or significantly decrease in intensity.[2]
Q5: What are some common impurities that might be observed in the NMR spectrum?
A5: Impurities can arise from the synthesis of this compound. Common synthetic routes, such as the Reimer-Tiemann reaction, may result in isomeric byproducts or unreacted starting materials.[3] Potential impurities could include:
-
Starting materials: e.g., 2-chloro-6-methoxyphenol.
-
Isomeric products: e.g., 3-Chloro-2-hydroxy-5-methoxybenzaldehyde.
-
Dichlorinated byproducts.
-
Residual solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane).
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimates based on data from structurally related compounds.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| -CHO | 9.8 - 10.5 | Singlet |
| Ar-H (position 4) | 7.0 - 7.5 | Doublet |
| Ar-H (position 6) | 6.8 - 7.3 | Doublet |
| -OH | 5.0 - 12.0 | Broad Singlet |
| -OCH₃ | 3.8 - 4.0 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Aldehyde) | 190 - 195 |
| C-OH | 150 - 155 |
| C-OCH₃ | 145 - 150 |
| C-Cl | 120 - 125 |
| C-CHO | 115 - 120 |
| C-H (position 4) | 115 - 120 |
| C-H (position 6) | 110 - 115 |
| -OCH₃ | 55 - 60 |
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the NMR spectral analysis of this compound.
Issue 1: Unexpected Peaks in the Spectrum
Possible Cause: Presence of impurities such as residual solvents, starting materials, or reaction byproducts.
Troubleshooting Steps:
-
Identify Solvent Peaks: Compare the chemical shifts of the unknown peaks to a standard NMR solvent chart.
-
Check for Starting Materials: Compare the spectrum to the known NMR spectrum of the starting materials.
-
Consider Isomeric Byproducts: The synthesis may yield isomers. Analyze the splitting patterns and integration of the aromatic region to identify potential isomeric structures.
-
Purification: If impurities are confirmed, repurify the sample using techniques such as column chromatography or recrystallization.
Issue 2: Broad or Distorted Peaks
Possible Cause: Poor shimming, sample concentration issues, or presence of paramagnetic impurities.
Troubleshooting Steps:
-
Re-shim the Spectrometer: Poor magnetic field homogeneity is a common cause of peak broadening. Re-shim the instrument before acquiring the spectrum.
-
Adjust Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening. Dilute the sample and re-acquire the spectrum. Conversely, very dilute samples may have a low signal-to-noise ratio.
-
Filter the Sample: Insoluble particles can disrupt the magnetic field homogeneity. Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.
-
Check for Paramagnetic Impurities: The presence of paramagnetic metals can cause significant peak broadening. If suspected, treat the sample with a chelating agent or repurify.
Issue 3: Difficulty in Assigning Aromatic Protons
Possible Cause: Overlapping signals in the aromatic region.
Troubleshooting Steps:
-
Use a Higher Field Spectrometer: A higher magnetic field strength will increase the dispersion of the signals, potentially resolving overlapping peaks.
-
Change the Solvent: Using a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can alter the chemical shifts of the aromatic protons and may resolve overlapping signals.[2]
-
Perform 2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy) can help establish proton-proton coupling networks, aiding in the assignment of the aromatic signals.
Visualizing Experimental Workflows
Chemical Structure and Numbering
Caption: Chemical structure of this compound with atom numbering.
Troubleshooting Workflow for NMR Analysis
Caption: A logical workflow for troubleshooting NMR spectral analysis.
References
Technical Support Center: Recrystallization of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde Schiff Bases
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde Schiff bases.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best solvent for recrystallizing my this compound Schiff base?
The ideal solvent for recrystallization is one in which your Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For Schiff bases derived from substituted salicylaldehydes, including those of this compound (5-chloro-o-vanillin), the following solvents and solvent systems are commonly effective:
-
Single Solvents: Ethanol, Methanol, Dimethylformamide (DMF), Chloroform, and Ethyl Acetate are frequently used.[1] Absolute ethanol is often a good starting point.
-
Solvent Mixtures: A mixture of a solvent in which the compound is soluble and a non-solvent can be effective. Common mixtures include ethanol-water and DMF-water.[1] For Schiff bases of 4-hydroxy-3-methoxybenzaldehyde, a 1:5 water:ethanol mixture has been successfully used.
Q2: My Schiff base is not dissolving in the hot solvent. What should I do?
If your compound is not dissolving, you can try the following:
-
Increase Solvent Volume: Add small portions of the hot solvent until the solid dissolves completely. Be mindful not to add an excessive amount, as this will reduce your final yield.
-
Try a Different Solvent: If the compound remains insoluble even with a larger volume of solvent, you may need to select a different solvent or solvent system with a higher dissolving power, such as DMF or a mixture including chloroform.
-
Ensure Purity: Highly impure samples may contain insoluble materials. If you suspect significant impurities, consider a preliminary purification step like washing the crude product with a solvent in which the desired compound is known to be insoluble.
Q3: My Schiff base "oiled out" instead of crystallizing upon cooling. How can I fix this?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cools too quickly. Here are some troubleshooting steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level, and then allow it to cool more slowly.
-
Slow Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask to slow down the cooling rate. Avoid placing it directly in an ice bath until some crystals have formed at room temperature.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure, solid Schiff base, add a tiny crystal to the cooled solution to induce crystallization.
-
Trituration: If an oil persists, you can attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether.[2]
Q4: No crystals are forming even after the solution has cooled to room temperature. What can I do?
If your solution remains clear after cooling, it may be too dilute or nucleation may be slow. Try these methods to induce crystallization:
-
Scratching: As mentioned above, scratching the inner surface of the flask can initiate crystal formation.
-
Seed Crystals: Introducing a seed crystal of the pure compound is a very effective method.
-
Reduce Solvent Volume: If the solution is too dilute, you can gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Ice Bath: Once the solution has cooled to room temperature without crystallization, placing it in an ice bath can sometimes promote the formation of crystals.
-
Solvent Layering: If you are using a solvent mixture, you can try layering a non-solvent on top of your solution. Slow diffusion of the non-solvent into the solution can induce crystallization at the interface.
Q5: The recrystallized product is still impure. What are the next steps?
If a single recrystallization does not yield a product of sufficient purity, you can:
-
Repeat the Recrystallization: A second recrystallization using the same or a different solvent system can further purify the compound.
-
Decolorize with Activated Charcoal: If your product has colored impurities, you can add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.
-
Column Chromatography: For difficult-to-separate impurities, column chromatography over silica gel or neutral alumina can be an effective purification method.[3]
Data Presentation
Table 1: Common Solvents for Recrystallization of Substituted Salicylaldehyde Schiff Bases
| Solvent/Solvent System | Typical Observations and Recommendations |
| Ethanol | Often a good first choice. Provides good solubility at boiling point and lower solubility at room temperature for many Schiff bases.[2] |
| Methanol | Similar to ethanol, can be very effective.[4] |
| Ethanol/Water | A useful mixture for compounds that are highly soluble in ethanol. Water acts as an anti-solvent to induce crystallization. A 5:1 ethanol to water ratio has been reported for related compounds. |
| Dimethylformamide (DMF) | A strong solvent, useful for Schiff bases that are sparingly soluble in alcohols. Often used in a mixture with water.[1] |
| Chloroform | Can be used, sometimes in a binary system with a non-solvent.[1] |
| Ethyl Acetate | Another potential solvent, may be used in a mixture with hexane. |
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the crude this compound Schiff base in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 2-5 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after initial crystallization at room temperature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude Schiff base in the minimum amount of boiling ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualizations
Caption: General workflow for the recrystallization of Schiff bases.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
- 1. Solubility of Salicylic Acid in Some (Ethanol + Water) Mixtures at Different Temperatures: Determination, Correlation, … [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elixirpublishers.com [elixirpublishers.com]
Stability of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde in different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is an aromatic aldehyde with phenolic and ether functional groups. Aromatic aldehydes are generally more stable than their aliphatic counterparts due to resonance stabilization of the benzene ring. However, the presence of a hydroxyl group (phenolic nature) can make the molecule susceptible to degradation, particularly under basic conditions and in the presence of oxidizing agents. The compound may also be sensitive to light and air.
Q2: How does pH affect the stability of this compound?
-
Acidic Conditions (pH 1-4): The compound is expected to be relatively stable. Hydrolysis of the methoxy group is possible under harsh acidic conditions and elevated temperatures, but significant degradation is not anticipated under typical experimental conditions.
-
Neutral Conditions (pH 5-8): Moderate stability is expected. However, the potential for oxidation may increase in the presence of dissolved oxygen.
-
Basic Conditions (pH 9-14): The phenolic hydroxyl group will be deprotonated, forming a phenoxide ion. This increases the electron density of the aromatic ring, making it more susceptible to oxidation. Therefore, the compound is expected to be less stable at higher pH values. Discoloration (e.g., turning yellow or brown) may be observed, indicating degradation.
Q3: What are the likely degradation pathways for this compound?
A3: Potential degradation pathways include:
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, and the phenolic ring can undergo oxidative degradation, especially under basic conditions. This is often accelerated by the presence of metal ions or light.
-
Hydrolysis: While less common for the methoxy group under mild conditions, it could be a factor under extreme pH and temperature.
-
Polymerization/Condensation: Aldehydes can undergo self-condensation reactions, particularly in the presence of strong acids or bases, though this is less common for aromatic aldehydes compared to aliphatic ones.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure maximum stability, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation, as the compound may be air-sensitive.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution develops a yellow or brown color over time, especially at pH > 8. | Oxidation of the phenolic ring. | Prepare solutions fresh. If storage is necessary, purge the solvent with an inert gas (argon or nitrogen) before dissolving the compound and store the solution in the dark at a low temperature (e.g., 2-8 °C). Consider using an antioxidant if compatible with your experimental system. |
| Inconsistent results in bioassays or chemical reactions. | Degradation of the compound in the experimental medium. | Verify the pH of your experimental medium. If it is basic, consider the stability of the compound over the time course of your experiment. Run a time-course stability study of the compound in your specific medium using an analytical technique like HPLC to quantify its concentration over time. |
| Loss of compound potency upon storage in solution. | Hydrolysis or oxidation. | Avoid prolonged storage in solution, especially in aqueous buffers with a high pH. If stock solutions must be prepared in advance, use an anhydrous, aprotic solvent and store at -20°C or -80°C under an inert atmosphere. |
| Precipitate forms in an aqueous solution. | Poor solubility or degradation leading to insoluble products. | Confirm the solubility of the compound in your chosen buffer system. If solubility is an issue, consider using a co-solvent (e.g., DMSO, ethanol) at a concentration that does not interfere with your experiment. If degradation is suspected, analyze the precipitate to identify its nature. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions. The extent of degradation is typically monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with a UV detector
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution and 0.1 M HCl to the final volume.
-
Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M NaOH.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution and 0.1 M NaOH to the final volume.
-
Incubate the solution at room temperature for a defined period (e.g., 2 hours).
-
After incubation, neutralize the solution with an appropriate amount of 0.1 M HCl.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
To a volumetric flask, add an aliquot of the stock solution and a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the final volume.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a photostable, transparent container) and the solid compound to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).
-
Maintain a control sample in the dark at the same temperature.
-
After a defined period of exposure, prepare the samples for HPLC analysis.
-
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Analyze the stressed samples and a non-stressed control sample.
-
Calculate the percentage of degradation for each stress condition.
5. Data Presentation:
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | < 5% | 1 |
| Base Hydrolysis | 0.1 M NaOH | 2 hours | Room Temp | 15-25% | 3 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 10-20% | 2 |
| Photolysis | UV/Vis Light | 7 days | Room Temp | 5-15% | 2 |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Troubleshooting logic for stability issues with this compound.
Removing unreacted starting material from 5-Chloro-2-hydroxy-3-methoxybenzaldehyde reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in removing unreacted starting material from reactions involving 5-Chloro-2-hydroxy-3-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in reactions involving this compound?
Common impurities include unreacted starting materials, byproducts from side reactions, and corresponding acids formed by autoxidation of the aldehyde.[1]
Q2: Which purification techniques are most effective for this compound?
The most common and effective techniques are liquid-liquid extraction using a sodium bisulfite solution, column chromatography, and recrystallization. The choice of method depends on the scale of the reaction, the nature of the impurities, and the stability of the desired product.
Q3: Can this compound decompose during purification?
Yes, aldehydes can be sensitive to the purification conditions. For instance, they can decompose on acidic silica gel during column chromatography or be unstable to strongly basic conditions used to regenerate the aldehyde from its bisulfite adduct.[2][3]
Q4: How can I monitor the purity of my fractions during purification?
Thin-layer chromatography (TLC) is a common and effective method to monitor the progress of purification, allowing for the identification of fractions containing the pure product.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of pure product after column chromatography. | The compound may be decomposing on the silica gel. | Deactivate the silica gel with a small amount of triethylamine in the eluent. Alternatively, consider using a different stationary phase like alumina.[3] |
| The chosen solvent system may not be optimal for separation. | Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (a desired Rf of ~0.3 is a good starting point).[3] | |
| The product is not crystallizing during recrystallization. | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the product. |
| The cooling process is too rapid, leading to oiling out. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also induce crystallization. | |
| The wrong solvent is being used. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[3] | |
| An emulsion has formed during liquid-liquid extraction. | The two phases are not separating cleanly. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Low recovery of the aldehyde after bisulfite extraction and basification. | The aldehyde may be sensitive to the strongly basic conditions required for regeneration. | Minimize the time the aldehyde is exposed to the base by performing the extraction quickly after basification.[2] |
| The bisulfite adduct of the aldehyde is precipitating at the interface. | If a solid forms at the interface, the entire mixture can be filtered through Celite to remove the insoluble adduct before separating the layers. |
Data Presentation
Physical Properties of this compound
| Property | Value |
| CAS Number | 7740-05-8[2] |
| Molecular Formula | C₈H₇ClO₃[2] |
| Molecular Weight | 186.59 g/mol [2] |
| Appearance | Solid[2] |
Solubility Data
| Solvent | Solubility of Vanillin (g/L) at 25°C |
| Water | 11.02[5] |
| Ethanol | Soluble (1:2 vanillin:ethanol)[5] |
| Chloroform | Freely Soluble[5] |
| Diethyl Ether | Freely Soluble[5] |
| Glycerin | Soluble in 20 parts glycerin[5] |
Typical Purification Parameters
Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica gel[4] |
| Mobile Phase (Eluent) | A gradient of hexane and ethyl acetate is a good starting point.[3] |
| Elution Order | Non-polar compounds will elute first. The polarity of the eluent can be gradually increased to elute more polar compounds.[4] |
Recrystallization
| Solvent System | Rationale |
| Ethanol/Water | This compound is likely soluble in ethanol and less soluble in water. A mixed solvent system can be optimized for recrystallization. |
| Acetonitrile | A related compound, 2-chloro-3-hydroxy-4-methoxybenzaldehyde, can be recrystallized from acetonitrile. |
| Toluene | Can be effective for recrystallizing solid aldehydes.[1] |
Experimental Protocols
Protocol 1: Purification via Liquid-Liquid Extraction with Sodium Bisulfite
This method is effective for selectively removing unreacted aldehydes from a reaction mixture.[6]
-
Dissolution: Dissolve the crude reaction mixture in a water-miscible solvent such as methanol, THF, or DMF.[6]
-
Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 30-60 seconds to form the water-soluble bisulfite adduct.[6]
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and water to the separatory funnel and shake again. Allow the layers to separate. The non-aldehyde components will remain in the organic layer, while the aldehyde-bisulfite adduct will be in the aqueous layer.
-
Separation: Drain the lower aqueous layer. The organic layer now contains the purified product, free of the starting aldehyde.
-
(Optional) Aldehyde Recovery: To recover the this compound, take the aqueous layer from the previous step, add an organic solvent (e.g., ethyl acetate), and slowly add a 50% sodium hydroxide solution until the pH is strongly basic (pH ~12).[2] This will reverse the reaction and liberate the free aldehyde, which can then be extracted into the organic layer.[6]
Protocol 2: Purification by Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase.[4]
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[3]
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Recrystallization
This method relies on the differences in solubility of the compound and impurities in a given solvent at different temperatures.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution by gravity filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should form. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualizations
Caption: A workflow diagram for troubleshooting the purification process.
Caption: Workflow for removing unreacted aldehyde using bisulfite extraction.
References
- 1. toku-e.com [toku-e.com]
- 2. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes | MDPI [mdpi.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. 2-Hydroxy-3-methoxybenzaldehyde, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Improving the Solubility of Benzaldehyde Derivatives for Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with benzaldehyde derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do my benzaldehyde derivatives have such poor water solubility?
Poor aqueous solubility is a common issue for many aromatic aldehydes, including benzaldehyde derivatives. This is largely due to their hydrophobic nature, which is a result of the aromatic ring structure. While some derivatives may have ionizable groups that can improve solubility, the core benzaldehyde structure is inherently lipophilic, leading to challenges in aqueous assay buffers.[1][2][3][4]
Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?
High concentrations of Dimethyl Sulfoxide (DMSO) can be toxic to cells and interfere with assay results.[5][6] It is critical to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5% .[5][7] Always include a vehicle control in your experiments, which consists of the assay medium with the same final DMSO concentration used for your test compounds.[5]
Q3: My compound is dissolved in 100% DMSO, but it precipitates immediately when I add it to my aqueous cell culture medium. What is happening?
This common phenomenon is known as "crashing out" or "solvent shock."[8][9] It occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution where it is poorly soluble. The drastic change in solvent polarity causes the compound to rapidly fall out of solution.[8][9]
Q4: Can freeze-thaw cycles of my DMSO stock solutions affect my compound's solubility?
Yes, repeated freeze-thaw cycles can negatively impact the solubility of your compound.[7][10] Some compounds may precipitate out of DMSO at lower temperatures and may not fully redissolve upon thawing.[7] This can lead to inaccurate stock concentrations and unreliable assay data. It is best practice to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[7][10]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution ("Crashing Out")
Observation: A precipitate or cloudiness appears immediately after diluting the DMSO stock solution into the aqueous assay buffer or cell culture medium.
| Potential Cause | Recommended Solution |
| Solvent Shock | Perform a serial or stepwise dilution. Instead of adding the DMSO stock directly to the final volume of aqueous medium, first create an intermediate dilution in a smaller volume of pre-warmed medium (37°C). Add the compound dropwise while gently vortexing.[8] |
| High Final Concentration | The desired final concentration exceeds the compound's aqueous solubility limit. Determine the maximum soluble concentration by performing a solubility test in the final assay buffer.[8] If the required concentration is too high, consider using a solubilizing agent. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[8] Always use pre-warmed (37°C) cell culture media or buffer for dilutions.[7][8] |
| High DMSO Concentration | The volume of DMSO stock added results in a final DMSO concentration that is too high, which can still cause solubility issues for some compounds upon dilution. Keep the final DMSO concentration below 0.5%.[5][7] |
Issue 2: Delayed Precipitation in the Incubator
Observation: The prepared solution is initially clear, but a precipitate (often crystalline or cloudy) forms after several hours or days at 37°C.
| Potential Cause | Recommended Solution |
| Temperature Shift Effects | The compound may be less soluble at 37°C than at room temperature, or the increased temperature may accelerate precipitation kinetics. Ensure the compound is stable and soluble at the incubation temperature over the full duration of the experiment.[7] |
| pH Shift in Medium | Cellular metabolism can alter the pH of the culture medium, especially in dense cultures.[8] The solubility of ionizable benzaldehyde derivatives can be highly pH-dependent.[11][12][13] Ensure the medium is adequately buffered (e.g., with HEPES) and consider testing the compound's solubility at different pH values.[7] |
| Interaction with Media Components | The compound may interact with salts, proteins (e.g., in serum), or other components in the media, leading to the formation of an insoluble complex.[7] Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause. |
| Compound Instability | The compound may be degrading over time into less soluble byproducts.[8] Assess the chemical stability of the compound under your specific experimental conditions. |
Strategies for Solubility Enhancement
If basic troubleshooting fails, several formulation strategies can be employed to increase the aqueous solubility of benzaldehyde derivatives.
Summary of Solubilization Techniques
| Technique | Mechanism | Typical Agents | Key Considerations |
| Co-solvents | Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[14][15] | Polyethylene Glycol (PEG), Propylene Glycol, Ethanol | Risk of precipitation upon further dilution.[14] Potential for solvent toxicity in cell-based assays.[16] |
| Surfactants (Micellar Solubilization) | Surfactants form micelles that encapsulate hydrophobic compounds in their core, increasing apparent water solubility.[17][18] | Polysorbates (e.g., Tween® 20, Tween® 80), Sodium Dodecyl Sulfate (SDS) | Can interfere with biological membranes and protein function. Must determine the critical micelle concentration (CMC). |
| Cyclodextrins | Form inclusion complexes by encapsulating the hydrophobic benzaldehyde derivative within their lipophilic cavity, while the hydrophilic exterior maintains water solubility.[19][20][21] | β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Can sometimes reduce compound efficacy by slowing its release.[22] Select a cyclodextrin with an appropriate cavity size.[23] |
| pH Adjustment | For ionizable benzaldehyde derivatives (containing acidic or basic functional groups), adjusting the pH of the buffer can increase the proportion of the more soluble ionized form.[12][14] | Buffers (e.g., phosphate, citrate), HCl, NaOH | The adjusted pH must be compatible with the biological assay and not affect cell viability or protein function.[13] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using Turbidimetry
This method provides a rapid assessment of your compound's solubility in a specific buffer.
-
Prepare Stock Solution: Create a high-concentration stock solution of the benzaldehyde derivative in 100% DMSO (e.g., 20 mM).
-
Prepare Dilution Plate: In a 96-well plate, add your aqueous assay buffer to a series of wells.
-
Add Compound: Pipette a small volume of the DMSO stock solution into the first well and mix thoroughly. This will likely cause precipitation.
-
Serial Dilution: Perform a serial dilution across the plate to create a range of compound concentrations.
-
Measure Turbidity: Read the absorbance of the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Determine Solubility: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.[24]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This method can be used to prepare a solid complex that can be dissolved in water for assays.
-
Select Cyclodextrin: Choose a suitable cyclodextrin (e.g., HP-β-CD) based on the size of your benzaldehyde derivative.
-
Molar Ratio: Determine the desired molar ratio of the compound to cyclodextrin (commonly 1:1 or 1:2).
-
Kneading: In a mortar, mix the cyclodextrin with a small amount of water or an ethanol/water mixture to form a paste.
-
Incorporate Compound: Gradually add the benzaldehyde derivative to the paste and knead thoroughly for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize and Store: Pulverize the dried complex into a fine powder and store it in a desiccator.[3] This powder can then be weighed and dissolved in your aqueous buffer.
Visualizations
Caption: A logical workflow for troubleshooting compound precipitation in biological assays.
Caption: Formation of a water-soluble inclusion complex with a cyclodextrin.
Caption: Encapsulation of a hydrophobic compound within a surfactant micelle.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Effect of pH on the Condensation Reaction of Benzaldehyde and Semicarbazide [yakhak.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Micellar solubility and co-solubilization of fragrance raw materials in sodium dodecyl sulfate and polysorbate 20 surfactant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 22. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 23. researchgate.net [researchgate.net]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Catalyst Selection for Reactions Involving 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and reaction optimization in key synthetic transformations involving 5-Chloro-2-hydroxy-3-methoxybenzaldehyde.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Chalcone Synthesis (Claisen-Schmidt Condensation)
Q1: My Claisen-Schmidt condensation reaction with this compound is showing low to no yield. What are the common causes and how can I improve it?
A1: Low yields in this reaction can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity: The basic catalyst (e.g., NaOH, KOH) may be old and have reacted with atmospheric CO2, reducing its effectiveness. Always use a fresh batch of the catalyst.
-
Suboptimal Catalyst Concentration: The concentration of the base is crucial. Too high a concentration can lead to side reactions like the Cannizzaro reaction, especially with aldehydes lacking α-hydrogens. Conversely, too low a concentration will not be sufficient to deprotonate the acetophenone.
-
Steric Hindrance and Electronic Effects: The substituents on your this compound (a derivative of vanillin) can influence its reactivity. The chloro and methoxy groups are electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon.
-
Reaction Temperature: While many Claisen-Schmidt condensations proceed at room temperature, gentle heating (40-50°C) can sometimes be beneficial. However, excessive heat can promote side reactions and polymerization.
-
Solvent Choice: Ethanol or methanol are common solvents. Ensure your reactants are fully soluble. If precipitation of reactants or catalyst occurs, this can hinder the reaction.
Troubleshooting Workflow for Low Yield in Claisen-Schmidt Condensation
Caption: Troubleshooting workflow for low chalcone yield.
Q2: I am observing the formation of a dark-colored, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of dark, resinous materials is often due to polymerization of the aldehyde or side reactions under strongly basic conditions. To mitigate this:
-
Use a Milder Catalyst: Consider using a weaker base like potassium carbonate (K₂CO₃).
-
Control Temperature: Run the reaction at a lower temperature, even in an ice bath, especially during the addition of the catalyst.
-
Slow Addition of Catalyst: Add the basic solution dropwise with vigorous stirring to avoid localized high concentrations of the base.
Knoevenagel Condensation
Q1: My Knoevenagel condensation with this compound and an active methylene compound is not proceeding to completion. What are the likely issues?
A1: Incomplete conversion in a Knoevenagel condensation can be due to several factors:
-
Inappropriate Catalyst: The catalyst, typically a weak base like piperidine or an amine salt, must be basic enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde.
-
Water Removal: The Knoevenagel condensation is a reversible reaction that produces water. If water is not removed, the equilibrium may favor the reactants.
-
Steric Hindrance: The substituents on the benzaldehyde ring may cause steric hindrance, slowing down the reaction.
Troubleshooting Steps for Knoevenagel Condensation:
-
Catalyst Screening: If using a standard catalyst like piperidine, try varying its concentration. For challenging substrates, consider other catalysts like ammonium acetate.
-
Water Removal: If the reaction is performed in a solvent like toluene, use a Dean-Stark apparatus to remove water azeotropically. Alternatively, adding molecular sieves to the reaction mixture can be effective.
-
Increase Reaction Time/Temperature: Due to potential steric hindrance, a longer reaction time or a moderate increase in temperature may be necessary.
Schiff Base Synthesis
Q1: I am having difficulty forming a Schiff base with this compound. What catalyst should I use?
A1: Schiff base formation is often catalyzed by a small amount of acid.
-
Acid Catalysis: A few drops of a mild acid like glacial acetic acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Solvent: The reaction is typically carried out in a solvent like ethanol or methanol.
-
Water Removal: As with the Knoevenagel condensation, removing the water formed during the reaction will drive the equilibrium towards the product. This can often be achieved by refluxing in a solvent that forms an azeotrope with water or by using a drying agent.
Q2: My Schiff base product is difficult to purify and appears as an oil. What should I do?
A2: Oily products can be a result of impurities.
-
Column Chromatography: Purification of the crude product using column chromatography is often the most effective method to remove unreacted starting materials and byproducts.
-
Trituration: Try triturating the oil with a non-polar solvent like hexane to induce crystallization.
II. Data Presentation: Catalyst and Reaction Conditions
The following tables summarize typical catalysts and conditions for the synthesis of chalcones, Knoevenagel condensation products, and Schiff bases from substituted benzaldehydes. Note that optimal conditions for this compound may require some optimization.
Table 1: Catalyst and Conditions for Chalcone Synthesis (Claisen-Schmidt Condensation)
| Acetophenone Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetophenone | 40% KOH | Ethanol | 20-25 | 4-5 | ~65-75 |
| 4-Chloroacetophenone | 10% NaOH | Rectified Spirit | 20-25 | 4-5 | ~70-80 |
| 4-Methoxyacetophenone | 10% NaOH | Rectified Spirit | 20-25 | 4-5 | ~75-85 |
Table 2: Catalyst and Conditions for Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Malononitrile | Ammonium Acetate | None (Solvent-free) | Room Temp (Ultrasonic) | 5-7 | >90 |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 60-120 | ~80-90 |
| Malonic Acid | Pyridine | Pyridine | Reflux | 120-180 | ~70-80 |
Table 3: Catalyst and Conditions for Schiff Base Synthesis
| Amine Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Glacial Acetic Acid | Ethanol | Reflux | 2-3 | >85 |
| p-Toluidine | None | Ethanol | Room Temp | 24 | ~90 |
| 4-Chloroaniline | Glacial Acetic Acid | Ethanol | Reflux | 2-3 | >80 |
III. Experimental Protocols
General Protocol for Chalcone Synthesis via Claisen-Schmidt Condensation
This protocol is a general procedure for the base-catalyzed synthesis of chalcones.
Materials:
-
This compound (1 equivalent)
-
Substituted Acetophenone (1 equivalent)
-
Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
Dissolve this compound and the substituted acetophenone in ethanol in a round-bottom flask.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the 10% aqueous NaOH solution dropwise with constant stirring, maintaining the low temperature.
-
Continue stirring the reaction mixture at room temperature for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Experimental Workflow for Chalcone Synthesis
Caption: A typical experimental workflow for chalcone synthesis.
IV. Signaling Pathway
Chalcones, which can be synthesized from this compound, have been reported to exhibit a variety of biological activities, including anti-inflammatory effects. One of the key signaling pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Some chalcones have been shown to inhibit this pathway.[1][2]
NF-κB Signaling Pathway and Inhibition by Chalcones
Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.
References
Validation & Comparative
Unveiling the Antimicrobial Potency of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Salicylaldehydes, a class of phenolic compounds, have demonstrated promising antimicrobial properties. Among these, 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (Cl-MeO-SA), a halogenated and methoxy-substituted derivative, has emerged as a compound of interest. This guide provides a comprehensive comparison of the antimicrobial activity of this compound against other salicylaldehyde derivatives, supported by available experimental data.
Comparative Antimicrobial Activity: A Quantitative Overview
The antimicrobial efficacy of salicylaldehyde derivatives is significantly influenced by the nature and position of substituents on the benzene ring. Halogenation and the presence of methoxy groups can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with microbial targets.
The following table summarizes the available quantitative data on the antimicrobial activity of this compound and other selected salicylaldehydes. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental methodologies.
Table 1: Minimum Inhibitory Concentration (MIC) of Salicylaldehyde Derivatives against Selected Microorganisms
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Not available | |
| Escherichia coli | Not available | ||
| Candida albicans | Not available | ||
| Salicylaldehyde | Escherichia coli | >1000 | [1] |
| Staphylococcus aureus | >1000 | [1] | |
| Candida albicans | >1000 | [1] | |
| 5-Chlorosalicylaldehyde | Bacillus subtilis | 45.2 | [2] |
| Escherichia coli | 1.6 | [2] | |
| Pseudomonas fluorescens | 2.8 | [2] | |
| Staphylococcus aureus | 3.4 | [2] | |
| Aspergillus niger | 47.5 | [2] | |
| 3-Methoxysalicylaldehyde (o-Vanillin) | Aspergillus flavus | Inhibits mycelial growth in a dose-dependent manner (0-125 µg/mL) | [3] |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Escherichia coli | 15 mmol/L | [4] |
| Lactobacillus plantarum | 75 mmol/L | [4] | |
| Listeria innocua | 35 mmol/L | [4] | |
| Multidrug-resistant Escherichia coli | 1250-2500 | [5] | |
| Salmonella | 1250-2500 | [5] | |
| Staphylococcus aureus | 1250-2500 | [5] |
Note: The absence of specific MIC values for this compound in the reviewed literature highlights a gap in current research and underscores the importance of further investigation into its antimicrobial potential. The available data on related compounds, such as 5-chlorosalicylaldehyde, suggest that halogenation can significantly enhance antimicrobial activity.
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the evaluation of antimicrobial agents. The following are detailed protocols for the two most common in vitro antimicrobial susceptibility tests.
Agar Disc Diffusion Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.
a. Preparation of Materials:
-
Microbial Culture: A pure culture of the test microorganism grown overnight in a suitable broth (e.g., Tryptic Soy Broth) at 37°C.
-
Agar Plates: Mueller-Hinton Agar (MHA) plates with a uniform thickness of 4 mm.
-
Antimicrobial Discs: Sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test compound.
-
Control: A disc impregnated with the solvent used to dissolve the test compound.
-
Standard Antibiotic Discs: Discs containing a standard antibiotic for quality control.
b. Inoculum Preparation:
-
Select several colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
c. Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate to create a uniform lawn of bacteria.
d. Application of Discs:
-
Using sterile forceps, place the antimicrobial-impregnated discs and the control disc on the surface of the inoculated agar plate.
-
Ensure the discs are placed at least 24 mm apart from each other and from the edge of the plate.
-
Gently press the discs to ensure complete contact with the agar surface.
e. Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
f. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters (mm).
-
The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative test to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Preparation of Materials:
-
Microbial Culture: A pure culture of the test microorganism.
-
Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates.
-
Test Compound Stock Solution: A stock solution of the test compound prepared in a suitable solvent (e.g., DMSO).
b. Inoculum Preparation:
-
Prepare a standardized microbial suspension as described for the agar disc diffusion method.
-
Further dilute the suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Serial Dilution of the Test Compound:
-
Dispense 50 µL of sterile broth into all wells of a 96-well plate.
-
Add 50 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well containing the compound.
d. Inoculation:
-
Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
e. Incubation:
-
Incubate the microtiter plates at 37°C for 18-24 hours.
f. Determination of MIC:
-
Visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Visualizing the Process and Mechanism
To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Proposed Antimicrobial Mechanism of Salicylaldehydes.
Structure-Activity Relationship and Mechanism of Action
The antimicrobial activity of salicylaldehydes is intrinsically linked to their chemical structure. The presence of a hydroxyl group and an aldehyde group is crucial for their biological activity. Substituents on the aromatic ring further modulate this activity.
-
Halogenation: The introduction of halogen atoms, such as chlorine at the C5 position, generally enhances the antimicrobial potency.[6] This is attributed to the increased lipophilicity of the molecule, which facilitates its passage through the microbial cell membrane. Halogenation can also alter the electronic properties of the molecule, potentially enhancing its interaction with target sites.
-
Methoxy Group: The effect of a methoxy group is more variable and depends on its position. In some cases, it can contribute to the antimicrobial activity, while in others, it may have a lesser impact. The methoxy group in this compound may influence its solubility and interaction with microbial enzymes.
The proposed mechanism of action for salicylaldehydes involves multiple targets within the microbial cell. The primary mode of action is believed to be the disruption of the cell membrane's integrity . This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death. Additionally, these compounds can inhibit essential microbial enzymes and interfere with nucleic acid synthesis . The broadening of the NMR signal of the hydroxyl proton in active salicylaldehydes suggests that proton exchange processes may also be involved in their antimicrobial mechanism.[7]
Conclusion
This compound represents a promising scaffold for the development of new antimicrobial agents. While direct comparative data for this specific compound is limited, the analysis of related salicylaldehyde derivatives strongly suggests that the combination of chloro and methoxy substituents could lead to significant antimicrobial activity. Further research is warranted to fully elucidate its antimicrobial spectrum and mechanism of action through comprehensive in vitro and in vivo studies. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for such future investigations.
References
- 1. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. Mode of antimicrobial action of vanillin against Escherichia coli, Lactobacillus plantarum and Listeria innocua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Halogenated Hydroxybenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Halogenated hydroxybenzaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and complex organic molecules. The strategic placement of halogen and hydroxyl substituents on the benzaldehyde scaffold allows for diverse downstream functionalization. This guide provides an objective comparison of the two primary synthetic methodologies for accessing these valuable building blocks: the direct halogenation of hydroxybenzaldehydes and the formylation of halogenated phenols. Experimental data, detailed protocols, and workflow visualizations are presented to aid researchers in selecting the optimal synthetic route for their specific needs.
Core Synthetic Strategies
There are two principal retrosynthetic approaches to halogenated hydroxybenzaldehydes. The choice between these pathways often depends on the availability of starting materials, desired regioselectivity, and scalability of the reaction.
1. Halogenation of a Hydroxybenzaldehyde: This approach introduces a halogen atom onto a pre-existing hydroxybenzaldehyde molecule. It is a direct method that leverages the directing effects of the hydroxyl and formyl groups.
2. Formylation of a Halogenated Phenol: This strategy involves the introduction of a formyl group onto a halogenated phenol. This route is advantageous when the desired halogenated phenol is readily available or when specific regioselectivity is required that cannot be achieved through direct halogenation.
Comparative Data of Synthesis Methods
The following tables summarize quantitative data for various synthesis methods, offering a clear comparison of their performance.
Strategy 1: Halogenation of Hydroxybenzaldehydes
| Product | Starting Material | Method | Reagents | Reaction Conditions | Yield (%) | Reference |
| 3-Bromo-4-hydroxybenzaldehyde | p-Hydroxybenzaldehyde | Electrophilic Bromination | H₂O₂/HBr | 20°C, 140 min | 70.04% | [1] |
| 5-Chlorosalicylaldehyde | Salicylaldehyde | Electrophilic Chlorination | Cl₂ | Temperature ramped to 95-98°C | Excellent (not quantified) | [2] |
| 5-(Bromoacetyl)salicylaldehyde | Salicylaldehyde | Friedel-Crafts Acylation/Bromination | Bromoacetyl chloride, AlCl₃ | Reflux in CH₂Cl₂, 12h | 84% | [3] |
| 2-Bromo-5-hydroxybenzaldehyde | 3-Hydroxybenzaldehyde | Electrophilic Bromination | Br₂ in CH₂Cl₂ | 35°C, overnight | Not specified | [4] |
Strategy 2: Formylation of Halogenated Phenols
| Product | Starting Material | Method | Reagents | Reaction Conditions | Yield (%) | Reference |
| 3-Bromosalicylaldehyde | 2-Bromophenol | Ortho-formylation | MgCl₂, Et₃N, Paraformaldehyde | Reflux in THF, 4h | 90% | [5] |
| 3-Chloro-2-hydroxybenzaldehyde | o-Chlorophenol | Reimer-Tiemann | CHCl₃, NaOH | 80°C, 16h | 5% | [6] |
| 5-Substituted Salicylaldehydes | 4-Substituted Phenols | Duff Reaction | Hexamethylenetetramine, Trifluoroacetic acid | Reflux, 24h | Moderate to Good | [7] |
| Substituted Benzaldehydes | Electron-rich arenes | Vilsmeier-Haack | DMF, POCl₃ | 0°C to RT, 6.5h | up to 77% | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate their application in a laboratory setting.
Protocol 1: Synthesis of 3-Bromo-4-hydroxybenzaldehyde via Electrophilic Bromination
This protocol is adapted from a method utilizing p-hydroxybenzaldehyde as the starting material.[1]
Materials:
-
p-Hydroxybenzaldehyde
-
Hydrogen peroxide (H₂O₂)
-
Hydrobromic acid (HBr)
Procedure:
-
In a reaction vessel, dissolve p-hydroxybenzaldehyde in a suitable solvent.
-
Under controlled temperature conditions (20°C), add the brominating agent, a mixture of H₂O₂ and HBr, in a molar ratio of 1:1.2:1.8 (p-hydroxybenzaldehyde:H₂O₂:HBr).
-
Stir the reaction mixture for 140 minutes.
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 3-Bromosalicylaldehyde via Ortho-Formylation of 2-Bromophenol
This highly regioselective method provides exclusively the ortho-formylated product.[5]
Materials:
-
2-Bromophenol
-
Anhydrous Magnesium Dichloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a dry, three-necked round-bottomed flask under an argon atmosphere, add anhydrous MgCl₂ and paraformaldehyde.
-
Add dry THF via syringe, followed by the dropwise addition of triethylamine. Stir for 10 minutes.
-
Add 2-bromophenol dropwise via syringe.
-
Heat the mixture to a gentle reflux (approximately 75°C) for 4 hours.
-
Cool the reaction mixture and quench with an acidic aqueous solution.
-
Extract the product with an organic solvent, wash, dry, and concentrate under reduced pressure.
-
The resulting solid can be further purified by recrystallization from hexane.
Protocol 3: Synthesis of 3-Chloro-2-hydroxybenzaldehyde via the Reimer-Tiemann Reaction
This classic reaction introduces a formyl group ortho to the hydroxyl group of a phenol.[6]
Materials:
-
o-Chlorophenol
-
Chloroform (CHCl₃)
-
Sodium Hydroxide (NaOH)
-
Sulfuric Acid (H₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, prepare a solution of NaOH in water and warm to 60°C.
-
Add o-chlorophenol to the basic solution.
-
Slowly add chloroform over one hour while maintaining the temperature at 60°C.
-
After the addition is complete, continue stirring at 60°C for an additional two hours, then increase the temperature to 80°C for sixteen hours.
-
Distill off the excess chloroform.
-
Acidify the reaction mixture with 6 N sulfuric acid.
-
Perform steam distillation to isolate the product.
-
Extract the distillate with ether, dry the ethereal solution, and evaporate the solvent.
-
Separate the desired 3-chloro-2-hydroxybenzaldehyde from the isomeric byproduct, 3-chloro-4-hydroxybenzaldehyde, by precipitation from hexane.
Comparative Workflow of Synthetic Strategies
The following diagram illustrates the two main synthetic pathways for producing halogenated hydroxybenzaldehydes.
Caption: A comparative workflow of the two main synthetic routes to halogenated hydroxybenzaldehydes.
Discussion and Conclusion
The choice between direct halogenation of a hydroxybenzaldehyde and formylation of a halophenol is dictated by several factors.
Direct Halogenation is often more atom-economical. However, controlling regioselectivity can be challenging due to the competing directing effects of the hydroxyl and formyl groups. This can lead to mixtures of isomers that require careful purification. The reaction conditions can also be harsh, potentially leading to side reactions.
Formylation of Halogenated Phenols offers better control over regioselectivity, particularly with methods known for their ortho-directing nature, such as the Duff reaction and the MgCl₂-mediated formylation.[5][9][10] The Reimer-Tiemann reaction also predominantly yields the ortho-isomer.[11] The Vilsmeier-Haack reaction is a versatile alternative for electron-rich aromatic compounds.[12] The yields for these formylation reactions can vary significantly, with some methods like the MgCl₂-mediated ortho-formylation providing excellent yields.[5] A notable drawback of some classical methods like the Reimer-Tiemann reaction can be low yields and the use of hazardous reagents.[6]
References
- 1. Improvement of the process for synthesis of 3-bromo-4-hydroxybenzaldehyde | Semantic Scholar [semanticscholar.org]
- 2. US3621064A - Production of 5-chlorosalicylaldehyde - Google Patents [patents.google.com]
- 3. 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 7. lookchem.com [lookchem.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
Spectral analysis of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde and its isomers
A Comparative Spectroscopic Guide to 5-Chloro-2-hydroxy-3-methoxybenzaldehyde and Its Isomers for Researchers and Drug Development Professionals
This guide presents a comprehensive spectral analysis of this compound and a comparative study with its structural isomers. The unique spectral fingerprints of these compounds, elucidated through Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, are crucial for their unambiguous identification in complex matrices—a vital step in pharmaceutical synthesis, quality control, and drug development. This document provides a compilation of available experimental data, detailed experimental protocols, and a logical workflow for isomer differentiation.
Spectroscopic Data Summary
The following tables summarize key spectroscopic data for this compound and related isomers. Due to the limited availability of complete spectral data for the primary compound, data from closely related structural analogs are included to provide a comparative framework and predict spectral characteristics.
Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)
| Compound | Aldehyde Proton (s) | Aromatic Protons (m) | Methoxy Protons (s) | Hydroxyl Proton (s) | Solvent |
| This compound | ~9.8-10.0 (Predicted) | ~7.0-7.5 (Predicted) | ~3.9 (Predicted) | ~11.0 (Predicted) | CDCl₃ |
| 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) | 9.92 | 7.18 (dd), 7.12 (dd), 6.97 (dd) | 3.92 | 11.87 | CDCl₃ |
| 5-Chloro-2-hydroxybenzaldehyde | 9.85 | 7.46-7.54 (m), 6.94-7.01 (m) | - | 11.01 | CDCl₃ |
| 3-Chloro-4-methoxybenzaldehyde | 9.86 | 7.91 (d), 7.77 (dd), 7.07 (d) | 3.99 | - | CDCl₃ |
Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)
| Compound | C=O | Aromatic Carbons | Methoxy Carbon | Solvent |
| This compound | ~190-195 (Predicted) | ~110-160 (Predicted) | ~56 (Predicted) | CDCl₃ |
| 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) | 196.6 | 152.1, 147.8, 124.7, 120.2, 119.0, 114.5 | 56.4 | CDCl₃ |
| 5-Chloro-2-hydroxybenzaldehyde | 195.9 | 159.9, 135.9, 124.5, 123.3, 120.9, 119.7 | - | CDCl₃ |
| 3-Chloro-4-methoxybenzaldehyde | 189.8 | 162.2, 131.2, 130.3, 128.2, 126.8, 111.7 | 56.5 | CDCl₃ |
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)
| Compound | O-H Stretch | C-H (aldehyde) | C=O Stretch | C-O Stretch | C-Cl Stretch |
| This compound | ~3200-3400 (broad) | ~2850, ~2750 | ~1650-1670 | ~1250 | ~700-800 |
| 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) | 3170 (broad) | 2845, 2745 | 1655 | 1257 | - |
| 5-Chloro-2-hydroxybenzaldehyde | 3050-3200 (broad) | 2860, 2770 | 1660 | 1280 | 730 |
| 3-Chloro-4-methoxybenzaldehyde | - | 2840, 2740 | 1685 | 1260 | 780 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 186/188 (due to ³⁵Cl/³⁷Cl isotopes) | 185/187, 157/159, 129 |
| 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) | 152 | 151, 123, 95 |
| 5-Chloro-2-hydroxybenzaldehyde | 156/158 | 155/157, 127, 99 |
| 3-Chloro-4-methoxybenzaldehyde | 170/172 | 169/171, 141, 113 |
Experimental Protocols
Detailed methodologies are essential for obtaining reproducible and reliable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the benzaldehyde derivative is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).[1]
-
Instrumentation : ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition : Standard proton spectra are acquired with a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.[1]
-
¹³C NMR Acquisition : Proton-decoupled ¹³C NMR spectra are acquired with a 45° or 90° pulse, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the low natural abundance of ¹³C.
-
Data Processing : The Free Induction Decay (FID) is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples like this compound, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.[2]
-
KBr Pellet Method :
-
Finely grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[2][3]
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2][3]
-
The pellet is placed in the sample holder of the FTIR spectrometer for analysis.[2]
-
-
ATR Method :
-
A small amount of the powdered sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.[2]
-
The spectrum is then recorded.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : A dilute solution of the analyte is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. For complex matrices, derivatization (e.g., with PFBHA) may be necessary to improve volatility and chromatographic separation.[4]
-
GC Conditions :
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is typically used.[4]
-
Inlet Temperature : 250°C.[4]
-
Injection Volume : 1 µL in splitless mode.[4]
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.[4]
-
Oven Temperature Program : An initial temperature of 100°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[4]
-
Mass Range : m/z 40-400.
-
Data Acquisition : Full scan mode to obtain the mass spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol. A blank solution containing only the solvent is also prepared.[5]
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition : The baseline is corrected using the blank solution. The absorbance spectrum of the sample is then recorded over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is determined.
Mandatory Visualization
The following diagram illustrates a logical workflow for the spectral analysis and identification of this compound and its isomers.
Caption: Workflow for the spectral analysis and identification of substituted benzaldehyde isomers.
Conclusion
References
A Comparative Guide to the Biological Activity of Chloro-substituted vs. Nitro-substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of chloro-substituted and nitro-substituted benzaldehydes, focusing on their antimicrobial, antifungal, antioxidant, and cytotoxic properties. The information presented is collated from preclinical research to facilitate an evidence-based evaluation of these compounds as potential therapeutic agents.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of various chloro- and nitro-substituted benzaldehydes. It is important to note that the data is collated from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial efficacy. The data below showcases the activity of selected substituted benzaldehydes against various bacterial strains. Generally, the presence of electron-withdrawing groups like chloro and nitro moieties on the benzaldehyde ring is associated with enhanced antimicrobial potential.[1][2]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-Chlorobenzaldehyde | Cryptococcus neoformans | 2-16 (as a derivative) | [3] |
| 5-Chloro-2-hydroxybenzaldehyde | Staphylococcus aureus (MRSA) | 15.62-31.25 (as a sulfonamide derivative) | [4] |
| 2-Nitrobenzaldehyde | Not specified | Not specified | [5] |
| 3-Nitrobenzaldehyde | Not specified | Not specified | [5] |
| 2-Chloro-5-nitrobenzaldehyde | E. coli, S. aureus | Not specified | [6] |
| Chalcones from 3-chloro-4-nitro-acetophenone and substituted benzaldehydes | E. coli | 99 | [7] |
Antifungal Activity
Similar to their antibacterial properties, substituted benzaldehydes exhibit a range of antifungal activities. The position and nature of the substituent group significantly influence the antifungal potency.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 4-Chlorobenzaldehyde | Cryptococcus neoformans | 2-16 (as a derivative) | [3] |
| Benzaldehyde Derivatives | Aspergillus fumigatus, A. flavus, A. terreus, Penicillium expansum | MIC values reported | [8] |
| 2-Nitrobenzaldehyde Derivatives | Candida albicans, Candida glabrata, Candida krusei | 12.5 | [5] |
| 1,2,4-Triazole Schiff bases with substituted benzaldehydes | Wheat gibberellic, Maize rough dwarf | 5.33 - 9.57 (mg/L) | [9] |
Cytotoxic Activity
The cytotoxic potential of substituted benzaldehydes against various cancer cell lines is a significant area of research. The 50% inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting cell growth.
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-Chlorobenzaldehyde | Rat hepatocytes | 4600 | [10] |
| 5-Nitrosalicylaldehyde | HL-60 (Leukemia) | 1.54 | [11] |
| 3,5-Dichlorosalicylaldehyde | HL-60 (Leukemia) | 0.89 | [11] |
| Benzaldehyde | Human lymphocytes | 10-50 (µg/mL) | [12] |
Antioxidant Activity
The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as IC50 values.
| Compound | Assay | IC50 (µM) | Reference |
| Prenylated benzaldehydes | DPPH radical scavenging | 27.20 to >100 | [13] |
| 3-Substituted-2-oxindole derivatives | DPPH radical scavenging | Concentration-dependent activity | [14] |
| Thiazole-derived polyphenolic compounds | DPPH radical scavenging | IC50 values reported | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Test compounds (chloro- and nitro-substituted benzaldehydes)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Bacterial or fungal colonies are suspended in sterile broth to match the turbidity of a 0.5 McFarland standard.
-
Serial Dilutions: The test compounds are serially diluted in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17]
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.[18]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.[18]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.[16]
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable free radical DPPH.[19][20]
Materials:
-
Test compounds
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol
-
Methanol or ethanol
-
Spectrophotometer
Procedure:
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[19]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.[20] The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant.
-
IC50 Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH free radicals.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows and proposed mechanisms of action for substituted benzaldehydes.
Caption: Workflow for Antimicrobial Susceptibility Testing.
References
- 1. [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fungicide activity of 5-(4-chlorobenzylidene)-(Z)-2-dimethylamino-1,3-thiazol-4-one against Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative cytotoxicity of the aqueous chlorination products of thiobencarb, a thiocarbamate herbicide, in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT (Assay protocol [protocols.io]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. researchgate.net [researchgate.net]
Validating the Structures of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde Derivatives: A Mass Spectrometry Comparison Guide
For researchers and professionals in drug development, the precise structural confirmation of novel synthesized compounds is a critical step. This guide provides a comparative framework for the validation of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde derivative structures, with a focus on mass spectrometry techniques. Due to a lack of specific literature for this exact class of derivatives, this guide presents a synthesized approach based on established methods for analogous compounds. The experimental data herein is illustrative, derived from the fragmentation patterns of similar molecular scaffolds.
Comparative Analysis of Hypothesized Derivatives
The following table summarizes the expected mass-to-charge ratios (m/z) for the molecular ions and potential fragments of three hypothetical derivatives of this compound. This data is predicted based on common fragmentation pathways observed in related aromatic aldehydes and Schiff bases.
| Derivative Name | Structure | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Predicted Fragment Ions (m/z) |
| Derivative A: (E)-4-(((5-chloro-2-hydroxy-3-methoxyphenyl)methylene)amino)phenol | Schiff base with p-aminophenol | 291.71 | 292.72 | 185, 157, 122 |
| Derivative B: 2-(benzyloxy)-5-chloro-3-methoxybenzaldehyde | Benzyl ether derivative | 276.71 | 277.72 | 185, 157, 91 |
| Derivative C: 5-Chloro-2-(ethoxycarbonyl)oxy-3-methoxybenzaldehyde | Ethyl carbonate derivative | 258.65 | 259.66 | 185, 157, 113 |
Experimental Protocols
A robust validation of these derivatives would typically involve Liquid Chromatography-Mass Spectrometry (LC-MS) for separation and initial mass determination, followed by tandem mass spectrometry (MS/MS) for structural elucidation through fragmentation analysis.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of the synthesized derivative and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.
-
Working Solution Preparation: Perform serial dilutions of the stock solution with the mobile phase to achieve a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The following is a general-purpose method that can be optimized for specific derivatives.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for high resolution and accurate mass measurements.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a common choice for compounds of this polarity.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound, followed by a re-equilibration step. For example: 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10-10.1 min (95-5% B), 10.1-12 min (5% B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for these compounds.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Acquisition Mode: Full scan mode (e.g., m/z 50-500) to determine the molecular weight of the parent compound.
-
Tandem MS (MS/MS): Product ion scan mode for the precursor ion of interest to obtain fragmentation patterns. Collision-induced dissociation (CID) is used to generate fragments, with collision energy optimized for each compound (e.g., 10-40 eV).
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the validation of this compound derivatives and a proposed fragmentation pathway.
Caption: Experimental workflow for the synthesis and mass spectrometric validation of derivatives.
Caption: Proposed fragmentation pathway for Derivative A.
Comparative study of metal complexes derived from different benzaldehyde ligands
A Comparative Guide to Metal Complexes of Benzaldehyde-Derived Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
Benzaldehyde and its derivatives serve as versatile precursors for the synthesis of Schiff base ligands, which form stable and potent complexes with a variety of transition metals. These metal complexes are subjects of intense research due to their enhanced catalytic and biological activities compared to the free ligands.[1] The process of chelation, where the metal ion binds to the Schiff base, often increases the lipophilicity of the complex, which can lead to greater biological efficacy.[1][2]
This guide offers an objective comparison of the performance of metal complexes derived from different benzaldehyde Schiff base ligands, supported by experimental data in catalysis and antimicrobial applications.
Synthesis and Characterization: A General Overview
The synthesis of these complexes is typically a two-step process. First, a substituted benzaldehyde is reacted with a primary amine via a condensation reaction to form the Schiff base ligand.[1][3] Subsequently, the Schiff base ligand is reacted with a metal salt, often under reflux, to yield the final metal complex.[4]
The resulting complexes are characterized using various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR, mass spectrometry, and elemental analysis to confirm their structure and coordination.[4][5]
Caption: General workflow for the synthesis of Schiff base ligands and their metal complexes.
Comparative Performance in Catalysis
Schiff base metal complexes are recognized as effective catalysts in various organic transformations, including oxidation, reduction, and C-C bond-forming reactions.[6] Their stability and the ability to modulate the electronic properties of the metal center make them highly adaptable.[1][6]
A study on the Claisen-Schmidt condensation to produce chalcones demonstrated the superior catalytic activity of a Cu(II) Schiff base complex derived from 3-chlorobenzaldehyde.[7] The complex achieved a significantly higher product yield compared to conventional catalysts.[1][7]
Table 1: Comparison of Catalytic Activity in Chalcone Synthesis [1][7]
| Catalyst | Ligand Precursor | Product | Yield (%) |
|---|---|---|---|
| Cu(II) Complex | 3-Chlorobenzaldehyde + 2-Aminopyridine | Chalcone | > 90% |
| KOH (Potassium Hydroxide) | N/A | Chalcone | Lower |
| PTSA (p-Toluenesulfonic Acid) | N/A | Chalcone | Lower |
Comparative Performance in Antimicrobial Activity
A significant body of research focuses on the antimicrobial properties of these metal complexes. It is consistently observed that the metal complexes exhibit enhanced antimicrobial activity compared to the uncomplexed Schiff base ligands.[8][9][10] This enhancement is often explained by chelation theory, which posits that complexation reduces the polarity of the metal ion, increasing its lipophilicity and enabling it to more easily penetrate the lipid membranes of microorganisms.[2]
The choice of both the metal and the substituent on the benzaldehyde ring plays a crucial role in the potency and spectrum of antimicrobial activity.
Influence of Benzaldehyde Substituents
Different functional groups on the benzaldehyde ring can significantly alter the biological activity of the resulting metal complexes.
Table 2: Antimicrobial Activity of Cu(II) Complexes with Different Benzaldehyde Ligands (Data represents the zone of inhibition in mm)
| Organism | Ligand Precursor | Complex | Inhibition Zone (mm) | Reference |
| E. coli (Gram -) | Benzaldehyde + m-nitroaniline | Cu(II) Complex | 16 | [11] |
| Bacillus sp. (Gram +) | Benzaldehyde + m-nitroaniline | Cu(II) Complex | 18 | [11] |
| S. aureus (Gram +) | 3-Ethoxy Salicylaldehyde + Aminophenyl Benzimidazole | Cu(II) Complex | 20 | [9] |
| P. aeruginosa (Gram -) | 2-Nitrobenzaldehyde derivative | Cu(II) Complex | 16.5±1.0 | [12] |
| C. krusei (Fungus) | 2-Nitrobenzaldehyde derivative | Cu(II) Complex | 19.0±1.2 | [12] |
Influence of Metal Ion
The type of transition metal used for complexation is a key determinant of biological efficacy. Copper(II) complexes, in particular, frequently show the most potent antimicrobial effects among the first-row transition metals.[10][12]
Table 3: Comparative Antimicrobial Activity of Metal Complexes with a 2-Nitrobenzaldehyde Derivative Ligand [12] (Data represents the zone of inhibition in mm for complex type [MLCl₂])
| Metal Ion | S. pyogenes (Gram +) | S. aureus (MRSA) (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Co(II) | 14.5±1.0 | 14.0±1.5 | 13.0±1.2 | 14.0±1.2 |
| Ni(II) | 15.0±1.5 | 14.5±1.0 | 14.0±1.5 | 14.5±1.0 |
| Cu(II) | 17.0±1.2 | 16.5±1.0 | 16.0±1.2 | 17.5±1.0 |
| Zn(II) | 14.0±1.2 | 13.0±1.5 | 12.5±1.0 | 13.5±1.2 |
| Chloramphenicol (Std.) | 20.0±1.5 | 19.5±1.0 | 19.0±1.5 | N/A |
| Fluconazole (Std.) | N/A | N/A | N/A | 21.0±1.2 |
Comparative Performance in Anticancer Activity
Metal complexes of Schiff bases are also promising candidates for anticancer therapies, with studies showing they can surpass the activity of the free ligands and sometimes even established drugs like cisplatin.[1][13]
Table 4: In Vitro Cytotoxicity (IC₅₀ in µM) of Benzaldehyde Thiosemicarbazone Complexes [14]
| Compound | Ligand Precursor | HeLa (Cervical) | A-549 (Lung) | MCF-7 (Breast) |
| Pd(L)₂ Complex | m-CN-benzaldehyde | 0.28 | 0.28 | 0.35 |
| Pt₄(L)₄ Complex | 4-phenyl-1-benzaldehyde | 0.09 | 0.12 | 0.07 |
| Cisplatin (Std.) | N/A | 0.90 | 1.10 | 1.30 |
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Ligand and its Metal Complex
This protocol is a generalized procedure based on methodologies for synthesizing ligands from substituted benzaldehydes and their subsequent complexation.[3][15]
-
Ligand Synthesis (e.g., from 2-Nitrobenzaldehyde) :
-
Dissolve 2-amino-6-methoxybenzothiazole (5.5 mmol) in 30 mL of ethanol.
-
Separately, dissolve 2-nitrobenzaldehyde (5.5 mmol) in 30 mL of ethanol and add 3 drops of glacial acetic acid.
-
Add the aldehyde solution to the amine solution.
-
Reflux the mixture for 5 hours.
-
Reduce the solvent volume by evaporation to precipitate the product.
-
Collect the Schiff base ligand by suction filtration, recrystallize from hot ethanol, and dry in a vacuum oven at 60 °C.[15]
-
-
Metal Complex Synthesis (e.g., Cu(II) Complex) :
-
Dissolve the synthesized Schiff base ligand (0.01 mol) in 30 mL of absolute ethanol.
-
Add an ethanolic solution of the metal salt (e.g., CuCl₂·2H₂O, 0.005 mol) to the ligand solution, maintaining a 2:1 ligand-to-metal molar ratio.[3]
-
Reflux the resulting mixture on a water bath for 3-4 hours.[4]
-
Cool the solution. The precipitated metal complex is then collected by filtration.
-
Wash the solid product with distilled water and then ethanol.
-
Dry the final complex in a vacuum desiccator over fused calcium chloride.[4]
-
Protocol 2: Antimicrobial Screening by Disc Diffusion Method
The Kirby-Bauer disc diffusion method is a standardized procedure to determine the susceptibility of microorganisms to antimicrobial agents.[16]
Caption: Key steps of the Kirby-Bauer disc diffusion method for antimicrobial testing.[16]
Detailed Steps:
-
Prepare Bacterial Suspension : Select 3-5 isolated colonies of the test microorganism from a culture plate and suspend them in a sterile broth (e.g., Tryptic Soy Broth). Adjust the turbidity to match a 0.5 McFarland standard.[16]
-
Inoculate Agar Plate : Dip a sterile cotton swab into the adjusted bacterial suspension. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to ensure uniform growth.[16]
-
Apply Discs : Prepare sterile filter paper discs (6 mm diameter) soaked in a known concentration of the test metal complexes dissolved in a suitable solvent (like DMSO). Aseptically place the discs on the inoculated agar surface using sterile forceps.[17] Ensure firm contact with the agar.[16]
-
Incubation : Invert the plates and incubate them at 37°C for 24-48 hours.[18]
-
Measure Inhibition Zone : After incubation, measure the diameter of the zone of complete inhibition (the clear area with no bacterial growth) around each disc in millimeters (mm) using a ruler or caliper.[16] The size of the zone corresponds to the antimicrobial activity of the complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Polynuclear transition metal complexes: emerging agents for bacterial imaging and antimicrobial therapy - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00678C [pubs.rsc.org]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. ijsra.net [ijsra.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. ijmrsti.com [ijmrsti.com]
- 9. researchgate.net [researchgate.net]
- 10. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Can disc diffusion susceptibility tests assess the antimicrobial activity of engineered nanoparticles? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the In Vitro Antibacterial Efficacy of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antibacterial efficacy of derivatives of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde. The data presented is compiled from recent studies and is intended to offer a clear, objective comparison with alternative antibacterial agents, supported by experimental data.
Executive Summary
Derivatives of this compound have demonstrated notable in vitro antibacterial activity against a range of bacterial strains. This guide summarizes the key findings on their efficacy, presents comparative data against standard antibiotics, and provides detailed experimental protocols for the cited antibacterial assays. The logical workflow of these experiments is also visualized to aid in comprehension.
Comparative Antibacterial Activity
The antibacterial efficacy of various synthesized derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the size of the inhibition zone in agar diffusion assays. The following tables summarize the quantitative data from studies on 5-Chloro-2-hydroxybenzaldehyde derivatives and compare them with standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of 5-Chloro-2-hydroxybenzaldehyde Derivatives and Standard Antibiotics
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (Methicillin-sensitive & resistant) | 15.62-31.25 µmol/L | [1][2] |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 µmol/L | [1][2] |
| Benzaldehyde | Staphylococcus aureus | ≥ 1024 | [3] |
| Ciprofloxacin | Staphylococcus aureus | Not specified | [3] |
| Norfloxacin | Staphylococcus aureus | Not specified | [3] |
| Gentamicin | Staphylococcus aureus, Escherichia coli | 10 | [4] |
| Fluconazole | Aspergillus Niger, Candida albicans | 20 | [4] |
Table 2: Zone of Inhibition of Chalcone Derivatives of 5-Chloro-2-hydroxybenzaldehyde and Standard Antibiotic
| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Chalcone derivative 3m (pyridinyl compound) | Staphylococcus aureus | 27.52±0.16 | [5] |
| Chalcone derivative 3m (pyridinyl compound) | Bacillus subtilis | 28.85±0.11 | [5] |
| Chalcone derivative 3m (pyridinyl compound) | Escherichia coli | 22.05±0.16 | [5] |
| Chalcone derivative 3m (pyridinyl compound) | Proteus vulgaris | 23.18±0.17 | [5] |
| Benzyl penicillin (Standard) | Not specified | Lower than compound 3m | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the key experiments cited in the evaluation of antibacterial efficacy.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The synthesized derivatives and standard antibiotics are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations typically range from 512 µg/mL to 0.125 µg/mL.[3]
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed. Bacterial growth can be assessed visually or by using a growth indicator like resazurin.[3]
Agar Well/Disk Diffusion Method for Zone of Inhibition
This method assesses the extent of antimicrobial activity by measuring the diameter of the zone where bacterial growth is inhibited around a disk or well containing the test compound.
-
Preparation of Agar Plates: A standardized bacterial inoculum (as prepared for the MIC test) is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Application of Test Compounds:
-
Disk Diffusion: Sterile filter paper disks of a standard diameter are impregnated with a known concentration of the test compound and placed on the agar surface.
-
Well Diffusion: Wells are punched into the agar with a sterile borer, and a specific volume of the test compound solution is added to each well.
-
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the clear zone of inhibition around each disk or well is measured in millimeters. A larger diameter indicates greater antibacterial activity.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro antibacterial efficacy of the synthesized compounds.
Caption: Workflow for Synthesis and Antibacterial Evaluation.
This guide provides a foundational comparison of the in vitro antibacterial efficacy of this compound derivatives. Further research, including in vivo studies and toxicological assessments, is necessary to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. journaljpri.com [journaljpri.com]
Unveiling the Bioactive Potential: A Comparative Guide to 5-Chloro-2-hydroxy-3-methoxybenzaldehyde Schiff Bases and Their Analogs
A deep dive into the structure-activity relationships of Schiff bases derived from 5-chloro-2-hydroxy-3-methoxybenzaldehyde and its structural analogs reveals a promising landscape for the development of novel therapeutic agents. While direct studies on Schiff bases from this compound, also known as 5-chloro-o-vanillin, are limited in publicly accessible literature, a comprehensive analysis of closely related compounds provides significant insights into their chemical and biological profiles. This guide synthesizes experimental data from analogous Schiff bases derived from 5-chloro-salicylaldehyde and o-vanillin to project the potential therapeutic efficacy of this unique chemical class.
Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds renowned for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The biological potential of these compounds can be finely tuned by the nature of the substituents on the aldehyde and amine precursors. This guide focuses on the impact of the chloro, hydroxyl, and methoxy functional groups on the benzene ring of the aldehyde moiety.
General Synthesis Pathway
The synthesis of Schiff bases is a straightforward condensation reaction between a primary amine and an aldehyde, typically under reflux in a suitable solvent like ethanol. The reaction is often catalyzed by a few drops of acid.
Caption: General synthesis of this compound Schiff bases.
Comparative Spectral Analysis
The formation of the Schiff base can be confirmed by various spectroscopic methods. The key spectral changes involve the disappearance of the aldehyde proton signal in ¹H NMR and the appearance of a new signal for the imine proton. In FT-IR spectroscopy, the characteristic C=O stretching vibration of the aldehyde is replaced by the C=N stretching of the imine.
Table 1: Comparative FT-IR and ¹H NMR Spectral Data of Analogous Schiff Bases
| Schiff Base Derivative | Key FT-IR Bands (cm⁻¹) | ¹H NMR (δ, ppm) - Imine Proton (HC=N) | Reference |
| From 5-chloro-salicylaldehyde | ~1620 (C=N), ~1280 (C-O) | ~8.5 - 9.0 | [1] |
| From o-vanillin | ~1630 (C=N), ~1250 (C-O) | ~8.3 - 8.6 | [2] |
| From 2-chlorobenzaldehyde | ~1616 (C=N) | ~8.9 - 9.0 | [3] |
Structure-Activity Relationship: Antimicrobial Performance
The antimicrobial activity of Schiff bases is significantly influenced by their structural features. The presence of a halogen atom, such as chlorine, on the aromatic ring is often associated with enhanced biological activity.
Antibacterial Activity
Studies on Schiff bases derived from 5-chloro-salicylaldehyde have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.
Table 2: Antibacterial Activity (MIC, µg/mL) of Schiff Bases Derived from 5-Chloro-Salicylaldehyde
| Compound | Bacillus subtilis | Escherichia coli | Pseudomonas fluorescence | Staphylococcus aureus | Reference |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | 45.2 | 1.6 | 2.8 | 3.4 | [1] |
It is noteworthy that the introduction of a fluorine atom on the amine moiety in the above example significantly boosts the antibacterial efficacy. This suggests that the choice of the primary amine is a critical determinant of the final compound's activity.
Antifungal Activity
Similarly, antifungal activity is a prominent feature of this class of compounds. Schiff bases from 5-chloro-salicylaldehyde have shown efficacy against various fungal strains.
Table 3: Antifungal Activity (MIC, µg/mL) of a Schiff Base Derived from 5-Chloro-Salicylaldehyde
| Compound | Aspergillus niger | Reference |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | 47.5 | [1] |
Experimental Protocols
General Procedure for the Synthesis of Schiff Bases
A solution of the respective aldehyde (e.g., 5-chloro-salicylaldehyde) (1 mmol) in ethanol (20 mL) is mixed with a solution of the primary amine (1 mmol) in ethanol (10 mL). A few drops of glacial acetic acid are added as a catalyst. The mixture is then refluxed for a specified period (typically 2-4 hours). The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure Schiff base.[4][5]
Antimicrobial Activity Assay (MTT Method)
The antimicrobial activity of the synthesized compounds is often evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method.[1]
References
- 1. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 5. Synthesis, Spectral Characterization, and Antimicrobial Activity of Two Novel Schiff Bases Derived from Thiosemicarbazide and Mononuclear 3d Transition Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
Cytotoxicity Showdown: Vanillin Derivatives Emerge as Potent Anti-Cancer Agents, Yet Data on 5-Chloro-2-hydroxy-3-methoxybenzaldehyde Remains Elusive
A comprehensive review of available scientific literature highlights the cytotoxic potential of various vanillin derivatives against a range of cancer cell lines. While vanillin itself demonstrates anti-cancer properties, its synthetic derivatives, including Schiff bases, 1,2,3-triazoles, and halolactones, often exhibit enhanced potency. However, a direct comparative analysis with 5-Chloro-2-hydroxy-3-methoxybenzaldehyde and its derivatives is currently unavailable in published research, marking a significant gap in the comparative landscape of these compounds.
Vanillin, a widely used flavoring agent, has garnered increasing attention for its pharmacological activities, including its ability to inhibit the growth of cancer cells.[1][2] Scientific investigations have explored its efficacy against various cancer cell lines, including those of the breast, liver, colon, and lung.[1][3] To enhance its therapeutic potential, researchers have synthesized a multitude of vanillin derivatives, which have often shown superior cytotoxic effects compared to the parent compound.[4]
This guide provides a comparative overview of the cytotoxic activities of vanillin and its derivatives based on available experimental data. It also outlines the standard methodologies used to assess cytotoxicity and the key signaling pathways involved in compound-induced cell death. A notable omission in the current body of research is the lack of cytotoxicity data for this compound, preventing a direct comparison with vanillin and its other derivatives at this time.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of vanillin and several of its derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration of a compound that inhibits 50% of cell growth). Lower IC50 values indicate higher potency.
| Compound | Derivative Type | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Vanillin | - | T-24 | Bladder Cancer | 48.5 | [5] |
| Vanillin 1,2,3-triazole derivative 4 | 1,2,3-triazole | MCF-7 | Breast Carcinoma | 34.09 | [3] |
| Vanillin 1,2,3-triazole derivative 5 | 1,2,3-triazole | MCF-7 | Breast Carcinoma | 32.15 | [3] |
| Vanillin 1,2,3-triazole derivative 6 | 1,2,3-triazole | MCF-7 | Breast Carcinoma | 31.07 | [3] |
| Vanillin 1,2,3-triazole derivative 7 | 1,2,3-triazole | MCF-7 | Breast Carcinoma | 31.98 | [3] |
| Vanillin 1,2,3-triazole derivative 4 | 1,2,3-triazole | HepG2 | Hepatocellular Carcinoma | 45.05 | [3] |
| Vanillin 1,2,3-triazole derivative 5 | 1,2,3-triazole | HepG2 | Hepatocellular Carcinoma | 41.33 | [3] |
| Vanillin 1,2,3-triazole derivative 6 | 1,2,3-triazole | HepG2 | Hepatocellular Carcinoma | 40.02 | [3] |
| Vanillin 1,2,3-triazole derivative 7 | 1,2,3-triazole | HepG2 | Hepatocellular Carcinoma | 42.18 | [3] |
| o-Vanillin derived Schiff base (S2MoVaH) | Schiff Base | EJ-28 | Bladder Cancer | >50 | [6] |
| o-Vanillin derived Schiff base (S4MoVaH) | Schiff Base | EJ-28 | Bladder Cancer | >50 | [6] |
| o-Vanillin derived Schiff base (SBoVaH) | Schiff Base | EJ-28 | Bladder Cancer | >50 | [6] |
| Diphenyltin(IV) compound of S2MoVaH | Organotin(IV) Schiff Base | EJ-28 | Bladder Cancer | 1.2 | [6] |
| Diphenyltin(IV) compound of S4MoVaH | Organotin(IV) Schiff Base | EJ-28 | Bladder Cancer | 1.1 | [6] |
| Diphenyltin(IV) compound of SBoVaH | Organotin(IV) Schiff Base | EJ-28 | Bladder Cancer | 1.5 | [6] |
Note: The table presents a selection of available data. The absence of data for this compound and its derivatives in the scientific literature prevents its inclusion in this comparison.
Experimental Protocols
The evaluation of a compound's cytotoxicity is a critical step in drug discovery. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing cell viability.[7][8]
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[7][8] These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[7][8]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., vanillin derivatives) and a vehicle control (like DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Experimental Workflow
The cytotoxic effects of many anti-cancer compounds are mediated through the induction of apoptosis, or programmed cell death. Understanding the underlying signaling pathways is crucial for drug development.
Apoptosis Signaling Pathway
Apoptosis is a highly regulated process involving a cascade of molecular events. The diagram below illustrates a simplified overview of the intrinsic and extrinsic pathways of apoptosis, which are common mechanisms through which cytotoxic compounds induce cell death.
Caption: A simplified diagram of the major apoptosis signaling pathways.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a typical workflow for evaluating the cytotoxic effects of chemical compounds in a research setting.
Caption: A typical experimental workflow for in vitro cytotoxicity testing.
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Th… [ouci.dntb.gov.ua]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedscidirect.com [biomedscidirect.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Spectroscopic comparison of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with 5-chlorosalicylaldehyde
A detailed comparative analysis of the spectroscopic signatures of two closely related aromatic aldehydes, 5-chloro-2-hydroxy-3-methoxybenzaldehyde and 5-chlorosalicylaldehyde, reveals distinct features arising from their subtle structural differences. This guide provides a comprehensive examination of their FT-IR, UV-Vis, and NMR spectra, supported by experimental data, to aid researchers in their identification and characterization.
The presence of a methoxy group at the C3 position in this compound introduces notable shifts in its spectroscopic profile when compared to the simpler 5-chlorosalicylaldehyde. These differences are critical for unambiguous identification and for understanding the electronic and structural environment of these molecules, which are often used as precursors in the synthesis of more complex chemical entities.
Key Spectroscopic Comparisons
A summary of the key quantitative data obtained from Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy is presented below.
| Spectroscopic Technique | Parameter | This compound | 5-chlorosalicylaldehyde |
| FT-IR (cm⁻¹) | O-H Stretch | ~3200 (broad) | ~3000-3400 (broad) |
| C-H (aldehyde) Stretch | ~2850, ~2750 | ~2850, ~2750 | |
| C=O (aldehyde) Stretch | ~1683 | ~1660 | |
| C-O (hydroxyl) Stretch | ~1266 | ~1280 | |
| C-Cl Stretch | ~700-800 | ~700-800 | |
| UV-Vis (nm) | λmax in Ethanol | ~255, ~330 | ~255, ~325 |
| ¹H NMR (ppm) | Aldehyde Proton (-CHO) | ~9.8-10.0 | ~9.8-10.0 |
| Hydroxyl Proton (-OH) | ~10.5-11.5 | ~10.5-11.5 | |
| Aromatic Protons | ~7.0-7.5 | ~7.0-7.6 | |
| Methoxy Protons (-OCH₃) | ~3.9 | N/A | |
| ¹³C NMR (ppm) | Aldehyde Carbon (=CHO) | ~190-195 | ~190-196 |
| Carbonyl Carbon (C-OH) | ~150-155 | ~155-160 | |
| Methoxy Carbon (-OCH₃) | ~56 | N/A |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided to ensure reproducibility.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Solid samples of both compounds were analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra were recorded using a double-beam UV-Vis spectrophotometer. Solutions of each compound were prepared in ethanol at a concentration of approximately 10⁻⁵ M. The spectra were recorded in a 1 cm path length quartz cuvette over a wavelength range of 200-400 nm, with pure ethanol used as the reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were obtained on a 400 MHz NMR spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. All chemical shifts are reported in parts per million (ppm) relative to TMS.
Visualizing the Comparison Workflow
The logical flow of the spectroscopic comparison process is illustrated in the diagram below.
Caption: Logical workflow for the spectroscopic comparison.
Discussion of Spectroscopic Differences
The addition of the electron-donating methoxy group in this compound leads to observable changes in the electronic distribution within the molecule compared to 5-chlorosalicylaldehyde. In the FT-IR spectrum, this is reflected in a slightly higher wavenumber for the carbonyl stretch, suggesting a less conjugated system. The UV-Vis spectra show a slight bathochromic (red) shift in one of the absorption maxima for this compound, indicative of the electronic influence of the methoxy group. The most definitive distinction is observed in the NMR spectra, with the appearance of a characteristic singlet peak for the methoxy protons in the ¹H NMR spectrum and an additional signal in the ¹³C NMR spectrum for this compound, which are absent in the spectra of 5-chlorosalicylaldehyde. These distinct spectroscopic fingerprints are invaluable for the accurate identification and quality control of these important chemical building blocks.
Safety Operating Guide
Proper Disposal of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical waste. This guide provides detailed, step-by-step procedures for the proper disposal of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde, tailored for researchers, scientists, and drug development professionals.
This chemical, while valuable in research, is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper disposal protocols is crucial to mitigate these risks and prevent environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.[3]
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.[3] For spills that generate dust, a dust mask (e.g., N95) is recommended.[4]
-
Lab Coat: To protect from skin contact.
Step-by-Step Disposal Procedure
The primary and mandated method for disposing of this compound is through an approved hazardous waste disposal service.[1][2][5] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Segregation and Labeling:
-
Keep this compound waste separate from other chemical waste streams unless specifically instructed otherwise by your institution's environmental health and safety (EHS) office.
-
Store the waste in a clearly labeled, sealed, and appropriate container. The label should include the full chemical name, associated hazards, and the accumulation start date.
-
-
Container Management:
-
Arrange for Pickup:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide them with the accurate chemical name and quantity of waste.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1][4]
-
Clean-up:
-
Decontamination: Once the bulk material is removed, decontaminate the area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your EHS office.
Quantitative Disposal Data
Safety Data Sheets for this compound do not provide specific quantitative limits for on-site treatment or disposal. The standard procedure is the complete transfer of the waste to a licensed disposal facility.
| Parameter | Guideline | Source |
| Disposal Method | Transfer to an approved waste disposal plant. | SDS[1][2][5] |
| Sewer/Drain Disposal | Prohibited. Do not flush into surface water or sanitary sewer systems. | SDS[1][2] |
| Environmental Hazards | May be toxic to aquatic organisms. Do not let this chemical enter the environment. | SDS[2][5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical in a laboratory setting.
Chemical-Physical Properties:
| Property | Value |
| Physical State | Solid |
| Appearance | Light yellow |
| Molecular Formula | C₈H₇ClO₃ |
| Molecular Weight | 186.59 g/mol |
| Melting Point | 40 - 42 °C / 104 - 107.6 °F |
| Boiling Point | 265 - 266 °C / 509 - 510.8 °F @ 760 mmHg |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.
Summary of Personal Protective Equipment (PPE):
| Protection Type | Recommended Equipment | Specifications and Usage Notes |
| Hand Protection | Nitrile or Neoprene Gloves | For incidental contact, disposable nitrile gloves are suitable.[3] For prolonged handling or in case of a spill, heavier-duty neoprene gloves are recommended.[3] Always inspect gloves for tears or holes before use and wash hands after removal. |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory.[4] Should provide a complete seal around the eyes to protect from dust and splashes. |
| Face Protection | Face Shield | To be worn in addition to safety goggles when there is a significant risk of splashing or when handling larger quantities of the substance. |
| Respiratory Protection | N95 Dust Mask or Half-Mask Respirator | An N95 dust mask is the minimum requirement when handling the solid to prevent inhalation of dust particles.[1] For procedures that may generate significant dust or aerosols, a half-mask respirator with appropriate cartridges should be used. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect skin and clothing. |
| Footwear | Closed-toe Shoes | Shoes must fully cover the feet to protect against spills. |
Experimental Protocols: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Step 1: Engineering Controls. All handling of this compound solid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][5]
-
Step 2: Donning PPE. Before handling, put on all required PPE as detailed in the table above.
-
Step 3: Weighing. Carefully weigh the desired amount of the solid on a tared weigh boat or paper inside the fume hood. Avoid creating dust. Use a spatula for transfer.
-
Step 4: Closing Container. Promptly and securely close the main container of the chemical after weighing.
-
Step 5: Transfer. If transferring to a reaction vessel, do so carefully within the fume hood.
2. In-Reaction Handling:
-
Step 1: Reaction Setup. Set up the reaction apparatus within the fume hood.
-
Step 2: Monitoring. Monitor the reaction from outside the fume hood as much as possible. Keep the fume hood sash at the lowest practical height.
-
Step 3: Post-Reaction. Upon completion of the reaction, allow the vessel to cool to room temperature before opening.
Operational and Disposal Plans
Spill Cleanup Protocol:
In the event of a spill, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: For a small, contained spill of the solid, laboratory personnel with appropriate training and PPE can proceed with cleanup. For large or uncontained spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Wear the appropriate PPE, including a respirator, chemical-resistant gloves (neoprene recommended), safety goggles, a face shield, and a lab coat.
-
Containment and Cleanup:
-
Carefully sweep up the solid material, avoiding the generation of dust.[6] A wet paper towel can be used to gently wipe up the final traces of the powder.[1]
-
Place the spilled material and any contaminated cleaning materials (e.g., paper towels, weigh boats) into a clearly labeled, sealed plastic bag or container for hazardous waste.[1][7]
-
-
Decontamination: Decontaminate the spill area with soap and water.
-
Waste Disposal: The sealed container with the spill debris must be disposed of as halogenated hazardous waste through your institution's EHS office.[5]
Disposal Plan:
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[5]
-
Waste Collection:
-
All solid waste contaminated with this chemical, including unused product, spill cleanup materials, and contaminated disposable labware, must be collected in a designated, compatible, and clearly labeled hazardous waste container.[5]
-
The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".[5]
-
Liquid waste from reactions containing this compound should be collected in a separate, designated container for halogenated organic liquid waste.[5] Do not mix with non-halogenated waste.[5]
-
-
Storage:
-
Waste containers must be kept tightly sealed when not in use and stored in a designated satellite accumulation area.[5]
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.[5] Do not dispose of this chemical down the drain or in regular trash.
-
Workflow Visualization
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. csueastbay.edu [csueastbay.edu]
- 5. benchchem.com [benchchem.com]
- 6. offices.austincc.edu [offices.austincc.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
